5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-chloro-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-8-5(6)4(3-9)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTDPKPJDXNQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569019 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117007-77-9 | |
| Record name | 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the basic properties, synthesis, and reactivity of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
This compound is a halogenated pyrazole derivative. While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs, primarily 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. These compounds are typically solids at room temperature.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde |
| CAS Number | 883-38-5[1] | 947-95-5[2][3] |
| Molecular Formula | C₁₁H₉ClN₂O[1] | C₁₁H₉ClN₂O[2][3] |
| Molecular Weight | 220.66 g/mol [4] | 220.65 g/mol [2][3] |
| Appearance | Solid[1] | White to light yellow powder/crystal[2] |
| Melting Point | 63 °C[4] | 145-148 °C[2][3] |
| Boiling Point | 372.5 ± 42.0 °C (Predicted)[4] | 356.1 °C (Calculated)[2] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted)[4] | 1.26 g/cm³[2] |
Synthesis and Reactivity
The primary method for the synthesis of 5-chloro-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an activated aromatic or heteroaromatic compound using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]
The aldehyde functional group of this compound is expected to undergo typical reactions of aldehydes, such as nucleophilic addition and condensation reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmaceutical applications. For instance, it can serve as a precursor for the synthesis of pyrazole derivatives with analgesic, anti-inflammatory, and anticonvulsant activities.[3]
Representative Experimental Protocol: Vilsmeier-Haack Synthesis
The following is a representative protocol for the synthesis of a 5-chloro-pyrazole-4-carbaldehyde derivative, which can be adapted for this compound.
Materials:
-
Starting pyrazole (e.g., 5-chloro-1-methyl-1H-pyrazole)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring.
-
After the addition is complete, add the starting 5-chloro-1-methyl-1H-pyrazole to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure this compound.
Spectral Data
While specific spectral data for this compound is scarce in the literature, the expected spectral characteristics can be inferred from its analogs.
Table 2: Expected Spectral Characteristics
| Spectroscopy | Expected Features |
| ¹H NMR | A singlet for the aldehyde proton (CHO) is expected to appear in the downfield region of the spectrum, typically around δ 9.8-10.2 ppm for similar structures.[2] Other signals would correspond to the methyl group and the pyrazole ring proton. |
| ¹³C NMR | A resonance for the carbonyl carbon of the aldehyde group is expected in the range of δ 180-190 ppm. |
| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1670-1700 cm⁻¹. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would also be expected. |
Applications in Research and Development
This compound and its derivatives are valuable building blocks in medicinal chemistry and agrochemical research. The pyrazole scaffold is a common feature in many biologically active compounds. The presence of the chloro and aldehyde functional groups allows for further chemical modifications to generate a diverse library of compounds for screening. These compounds have been investigated for a range of activities, including:
-
Pharmaceuticals: As intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and compounds with potential antimicrobial and anticancer properties.[4]
-
Agrochemicals: In the design of novel pesticides and herbicides.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Vilsmeier-Haack synthesis workflow.
Reactivity and Derivatization
This diagram outlines the key reactive site of this compound and its potential for creating derivatives.
Caption: Reactivity of the aldehyde group.
References
- 1. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde [cymitquimica.com]
- 2. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 3. 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde 99 947-95-5 [sigmaaldrich.com]
- 4. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde [myskinrecipes.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogues, primarily 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, is included to provide valuable insights.
Molecular Structure and Properties
This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyrazole ring). This ring is substituted with a chlorine atom at the 5-position, a methyl group at the 1-position (one of the nitrogen atoms), and a carbaldehyde (formyl) group at the 4-position.
Chemical Identifiers and Physical Properties
Quantitative data for the target compound is sparse in publicly available literature. The following table summarizes key identifiers and physical properties, with data for the closely related 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde provided for comparison.
| Property | This compound (Predicted/Inferred) | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[1] |
| CAS Number | 34156-55-7 | 27006-76-4[2] |
| Molecular Formula | C₅H₅ClN₂O | C₆H₇ClN₂O[1] |
| Molecular Weight | 144.56 g/mol | 158.59 g/mol [1] |
| Appearance | Likely a solid | White to light yellow solid[3] |
| Melting Point | Not available | Not explicitly found, but likely a solid at room temperature |
| Boiling Point | Not available | Not available |
| Density | Not available | 1.511 Mg/m³[1] |
Spectroscopic Data
-
¹H NMR: A singlet for the aldehydic proton (CHO) is expected to appear significantly downfield. Signals for the methyl group protons (CH₃) and the pyrazole ring proton will also be present in their characteristic regions.
-
¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the carbons of the pyrazole ring, and the methyl carbon would be observed.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group would be a prominent feature.
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in the available literature. However, a common and effective method for the synthesis of similar pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[4][5] This reaction introduces a formyl group onto an electron-rich aromatic ring.
Proposed Synthesis via Vilsmeier-Haack Reaction
A plausible synthetic route to this compound involves the Vilsmeier-Haack formylation of 5-chloro-1-methyl-1H-pyrazole.
Experimental Protocol (Hypothetical):
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a stirrer and under an inert atmosphere, phosphorus oxychloride (POCl₃) is slowly added to N,N-dimethylformamide (DMF) at 0°C. The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent.
-
Formylation: 5-chloro-1-methyl-1H-pyrazole is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice. The resulting aqueous solution is neutralized with a base, such as sodium bicarbonate or sodium hydroxide, leading to the precipitation of the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography.
This protocol is based on the well-established synthesis of the analogous 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde from 1,3-dimethyl-5-pyrazolone.[2][3]
Applications in Research and Drug Development
Substituted pyrazoles are a significant class of compounds in medicinal chemistry and agrochemical research due to their diverse biological activities.[4] While specific applications for this compound are not documented, its structural motifs suggest potential as:
-
A versatile intermediate: The aldehyde functional group is readily transformable into a wide range of other functionalities, making it a valuable building block for the synthesis of more complex molecules.
-
A scaffold for bioactive compounds: The pyrazole core is present in numerous pharmaceuticals, and the specific substitution pattern of this molecule could be explored for the development of novel therapeutic agents. It can be used to synthesize fungicides.[3]
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthesis pathway for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is presented as a two-step process, commencing with the formation of a pyrazolone precursor, followed by a Vilsmeier-Haack reaction to introduce the chloro and formyl functionalities. This document offers detailed experimental protocols, quantitative data from analogous syntheses, and diagrams to illustrate the reaction pathways.
Core Synthesis Pathway
The most plausible and widely documented approach for synthesizing this compound involves a two-step sequence:
-
Synthesis of 1-methyl-1H-pyrazol-5(4H)-one: This precursor is synthesized through the condensation of ethyl acetoacetate with methylhydrazine.[1][2]
-
Vilsmeier-Haack Formylation and Chlorination: The pyrazolone intermediate is then subjected to the Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This one-pot reaction achieves both chlorination at the 5-position and formylation at the 4-position to yield the target compound.[3][4][5]
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the key steps, based on closely related syntheses. These values provide a benchmark for the synthesis of this compound.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Ethyl acetoacetate, Methylhydrazine | Ethanol | 78 (reflux) | 2 | ~100 | 95 | [3] |
| 2 | 1,3-dimethyl-5-pyrazolone | POCl₃, DMF | 80-90 | 1 | 70 | 92 | [3] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 1-methyl-1H-pyrazol-5(4H)-one
Materials:
-
Ethyl acetoacetate
-
Methylhydrazine
-
Ethanol
-
To a solution of ethyl acetoacetate in ethanol, slowly add methylhydrazine dropwise under controlled temperature conditions (e.g., in an ice bath at 0°C).
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
The resulting crude product can be washed with a minimal amount of cold anhydrous ethanol to yield the solid 1-methyl-1H-pyrazol-5(4H)-one.
Step 2: Vilsmeier-Haack Synthesis of this compound
Materials:
-
1-methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
-
In a three-neck flask equipped with a dropping funnel and a stirrer, add N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0°C and slowly add phosphorus oxychloride (POCl₃) dropwise with stirring. Maintain the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 20-30 minutes to allow for the formation of the Vilsmeier reagent.
-
Slowly add the 1-methyl-1H-pyrazol-5(4H)-one prepared in Step 1 to the reaction mixture.
-
After the addition, gradually raise the temperature to 80-90°C and maintain it for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Extract the aqueous phase with ethyl acetate (4 x 10 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Synthesis Pathway and Mechanism Diagrams
The following diagrams, generated using Graphviz, illustrate the overall synthesis pathway and the mechanism of the Vilsmeier-Haack reaction.
Caption: Overall synthesis pathway for this compound.
Caption: Mechanism of the Vilsmeier-Haack reaction on the pyrazolone precursor.
References
An In-depth Technical Guide on the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of the synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug discovery. While a singular "discovery" event of this compound is not prominently documented, its synthesis is achieved through the well-established Vilsmeier-Haack reaction, a cornerstone of heterocyclic chemistry. This guide details the reaction mechanism, provides a composite experimental protocol based on established procedures for analogous compounds, and presents relevant chemical and physical data. The information is intended to equip researchers with the necessary knowledge for the laboratory-scale synthesis and utilization of this versatile intermediate.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds widely utilized as scaffolds in the development of novel therapeutic agents and agrochemicals. Their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, make them attractive targets for organic synthesis. This compound serves as a crucial intermediate, possessing two reactive sites—a chloro group and a formyl group—that allow for further molecular elaboration and the synthesis of a wide array of derivatives. The presence of the chlorine atom at the 5-position is particularly significant as it provides a handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of various functionalities to modulate the biological activity of the final compounds.
The Vilsmeier-Haack Synthesis
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction facilitates the simultaneous chlorination and formylation of an appropriate pyrazolone precursor.
Reaction Principle
The Vilsmeier-Haack reaction involves the treatment of an electron-rich aromatic or heterocyclic compound with a Vilsmeier reagent, which is typically a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[1] In the case of pyrazole synthesis, the starting material is a pyrazolone. The reaction proceeds through an electrophilic substitution mechanism where the Vilsmeier reagent attacks the electron-rich position of the pyrazolone ring, leading to formylation. Concurrently, the hydroxyl group of the pyrazolone is substituted by a chlorine atom from the phosphorus oxychloride.
Precursor Synthesis
The necessary precursor for the synthesis of the title compound is 1-methyl-1H-pyrazol-5(4H)-one. This can be synthesized via the cyclocondensation reaction of methylhydrazine with an appropriate three-carbon building block such as ethyl acetoacetate.
Data Presentation
The following tables summarize the key quantitative data for the precursor and the final product, compiled from analogous reactions and supplier specifications.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 1-methyl-1H-pyrazol-5(4H)-one | C₄H₆N₂O | 98.10 | Precursor |
| Phosphorus Oxychloride | POCl₃ | 153.33 | Reagent |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Reagent/Solvent |
| This compound | C₅H₅ClN₂O | 158.56 | Product |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 117007-77-9 |
| Appearance | Expected to be a solid |
| Melting Point | Data not available; analogous compounds melt in the range of 40-150°C |
| Boiling Point | Data not available |
| Solubility | Likely soluble in chlorinated solvents, ethyl acetate, and other common organic solvents |
Experimental Protocols
The following protocols are composite procedures based on the synthesis of structurally similar compounds.[2][3]
Synthesis of the Vilsmeier Reagent
Procedure:
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
Synthesis of this compound
Procedure:
-
To the freshly prepared Vilsmeier reagent, add 1-methyl-1H-pyrazol-5(4H)-one in small portions over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a desiccator.
-
For further purification, recrystallize the solid from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Synthesis Pathway
The following diagram illustrates the overall synthetic route from the pyrazolone precursor to the final product.
Caption: Overall synthetic pathway for this compound.
Experimental Workflow
The following diagram outlines the key steps in the experimental procedure.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
This compound is a valuable synthetic intermediate that is readily accessible through the Vilsmeier-Haack reaction of 1-methyl-1H-pyrazol-5(4H)-one. This technical guide provides a foundational understanding of its synthesis, offering a detailed, albeit composite, experimental protocol and key data points. The provided information is intended to facilitate the work of researchers in medicinal chemistry and related fields by providing a practical guide to the preparation of this versatile building block, thereby enabling the exploration of novel chemical entities with potential therapeutic applications. Further research into the optimization of this reaction and the exploration of the derivative chemistry of the title compound is encouraged.
References
Spectroscopic and Synthetic Profile of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental spectroscopic data for this specific molecule in public databases, this guide presents a detailed, predicted spectroscopic profile based on the analysis of closely related analogues. The included experimental protocols are derived from established synthetic methodologies for this class of compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~8.0 - 8.2 | Singlet | 1H | Pyrazole H3 proton |
| ~3.9 - 4.1 | Singlet | 3H | N-methyl protons (-CH₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~185 - 190 | Aldehyde Carbonyl Carbon (-CHO) |
| ~145 - 150 | Pyrazole C5 (bearing Cl) |
| ~140 - 145 | Pyrazole C3 |
| ~110 - 115 | Pyrazole C4 (bearing CHO) |
| ~35 - 40 | N-methyl Carbon (-CH₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 - 3100 | Medium | C-H stretching (aromatic and methyl) |
| ~2820 and ~2720 | Medium, distinct | C-H stretching (aldehyde) |
| ~1670 - 1690 | Strong | C=O stretching (aldehyde) |
| ~1550 - 1600 | Medium to Strong | C=N and C=C stretching (pyrazole ring) |
| ~1000 - 1100 | Medium to Strong | C-Cl stretching |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| [M]+• (~158.02) | High | Molecular ion (with ³⁵Cl) |
| [M+2]+• (~160.02) | ~33% of [M]+• | Molecular ion (with ³⁷Cl) |
| [M-1]+ | Variable | Loss of H• from aldehyde |
| [M-29]+ | High | Loss of •CHO |
| [M-28]+ | Variable | Loss of CO |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds and is the most probable synthetic route for the title compound.[1][2][3][4][5][6]
Materials:
-
1-methylpyrazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. This ex-situ formation of the Vilsmeier reagent should be performed under an inert atmosphere.
-
After the addition is complete, allow the mixture to stir at 0°C for approximately 30 minutes.
-
Slowly add 1-methylpyrazole to the Vilsmeier reagent.
-
After the addition, remove the ice bath and heat the reaction mixture, typically to around 60-80°C, for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or chloroform (3 x volume).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced directly or via a gas chromatograph (GC-MS). The spectrum would be scanned over a mass range of m/z 50-500.
Visualizations
Below are diagrams illustrating the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the spectroscopic analysis of the target compound.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde of interest to researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
This compound is a solid, crystalline compound. While specific experimental data for this exact compound is limited in publicly available literature, the properties of closely related analogs provide valuable insights. The following tables summarize the available and predicted physicochemical data.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₅ClN₂O | Calculated |
| Molecular Weight | 144.56 g/mol | Calculated |
| Appearance | White to light yellow solid | Based on analogs[1] |
| Melting Point | Data not available for this specific compound. For the related 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, the melting point is 145-148 °C.[1][2] | It is important to note that the substitution pattern significantly affects the melting point. |
| Boiling Point | Predicted: 340.0 ± 22.0 °C at 760 mmHg for the related 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] | Experimental data not available. |
| Density | Predicted: 1.3 ± 0.1 g/cm³ for the related 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde.[3] | Experimental data not available. |
| Solubility | Good solubility in hot ethanol has been reported for a related compound.[4] | Generally soluble in common organic solvents. |
Table 2: Spectroscopic Data (Predicted/Typical for related compounds)
| Spectroscopy | Data |
| ¹H NMR | Expected signals for a methyl group (singlet), a pyrazole ring proton (singlet), and an aldehyde proton (singlet). |
| ¹³C NMR | Expected signals for the methyl carbon, pyrazole ring carbons, and the carbonyl carbon of the aldehyde. |
| IR (Infrared) | Characteristic absorption bands for C=O (aldehyde) stretching, C=N (pyrazole ring) stretching, and C-Cl stretching. |
Chemical Reactivity and Stability
The reactivity of this compound is primarily dictated by the aldehyde functional group and the substituted pyrazole ring.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for a variety of reactions such as condensation with amines to form Schiff bases, Knoevenagel condensation with active methylene compounds, and reduction to the corresponding alcohol.
-
Pyrazole Ring: The chloro-substituted pyrazole ring can undergo nucleophilic aromatic substitution, although this may require forcing conditions. The pyrazole ring itself is generally stable to a range of reaction conditions.
The compound is expected to be stable under normal laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.
Experimental Protocols
Synthesis of this compound
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds like pyrazoles and is a viable route for the synthesis of the title compound. The following is a representative protocol based on procedures for analogous compounds.[1][5]
Reaction Scheme:
1-methyl-1H-pyrazol-5(4H)-one + POCl₃ + DMF → this compound
Materials:
-
1-methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. Maintain the temperature below 10 °C. This forms the Vilsmeier reagent.
-
After the addition is complete, add 1-methyl-1H-pyrazol-5(4H)-one portion-wise to the reaction mixture.
-
Once the addition is complete, slowly raise the temperature and heat the reaction mixture at 80-90 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
-
The crude product may precipitate out of the aqueous solution. If not, extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
A general workflow for the synthesis and purification is depicted below.
References
- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 2. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]
- 3. Page loading... [guidechem.com]
- 4. Buy 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 883-38-5 [smolecule.com]
- 5. researchgate.net [researchgate.net]
The Ascendant Role of Pyrazole Carbaldehydes in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological evaluation, and mechanisms of action of pyrazole carbaldehydes. This whitepaper provides an in-depth analysis of their potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel molecular scaffolds that can address unmet medical needs. Among the heterocyclic compounds that have garnered significant attention, pyrazole carbaldehydes have emerged as a promising class of molecules with a broad spectrum of biological activities. Their versatile structure allows for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This technical guide offers a deep dive into the burgeoning field of pyrazole carbaldehyde research, presenting key findings and methodologies to aid in the advancement of drug discovery programs.
Anticancer Potential of Pyrazole Carbaldehyde Derivatives
A significant body of research highlights the potent cytotoxic effects of pyrazole carbaldehyde derivatives against various cancer cell lines. These compounds have been shown to inhibit critical signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.[1] The aldehyde functional group serves as a crucial anchor for further chemical synthesis, enabling the creation of a diverse library of compounds with enhanced anticancer efficacy.
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrazole carbaldehyde derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds, often comparable or superior to standard chemotherapeutic agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Citation |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [1] |
| Compound 75 | SMMC7721 (Liver) | 0.76 | 5-FU | >10 | [1] |
| Compound 75 | SGC7901 (Gastric) | 1.54 | 5-FU | >10 | [1] |
| Compound 75 | HCT116 (Colon) | 2.01 | 5-FU | >10 | [1] |
| Compound 33 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 34 | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7 - 64.8 | [1] |
| Compound 35 | HepG2 (Liver) | 3.53 | - | - | [1] |
| Compound 35 | MCF-7 (Breast) | 6.71 | - | - | [1] |
| Compound 35 | HeLa (Cervical) | 5.16 | - | - | [1] |
| Compound 37 | MCF-7 (Breast) | 5.21 | - | - | [1] |
Antimicrobial Efficacy of Pyrazole Carbaldehydes
The rise of antimicrobial resistance necessitates the discovery of new classes of antibacterial and antifungal agents. Pyrazole carbaldehydes have demonstrated promising activity against a range of pathogenic microorganisms.[2][3][4][5][6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Analysis of Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for selected pyrazole carbaldehyde derivatives against various bacterial and fungal strains.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |
| Compound [III]c | S. aureus | - | Ampicillin | - | [2] |
| Compound [III]e | E. coli | - | Ampicillin | - | [2] |
| Compound 2 | A. niger | 1 | Clotrimazole | - | [7] |
| Compound 3 | E. coli | 0.25 | Ciprofloxacin | - | [7] |
| Compound 4 | S. epidermidis | 0.25 | Ciprofloxacin | - | [7] |
Anti-inflammatory Properties of Pyrazole Carbaldehydes
Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives, including carbaldehydes, have been investigated for their anti-inflammatory effects.[7][8][9][10] Many of these compounds exhibit their action through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[8][9]
Quantitative Analysis of Anti-inflammatory Activity
The following table summarizes the in vivo anti-inflammatory activity of pyrazole carbaldehyde derivatives, as determined by the carrageenan-induced paw edema model.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference Drug | % Inhibition by Reference | Citation |
| Pyrazole Derivative | Rat | 10 mg/kg | 65-80% | Indomethacin | 55% | [8] |
| Compound 4g | Rat | - | Good | Diclofenac | - | [10] |
| Compound 4h | Rat | - | Good | Diclofenac | - | [10] |
| Compound 4j | Rat | - | Good | Diclofenac | - | [10] |
| Compound 4 | - | - | Better than standard | Diclofenac Sodium | - | [7] |
Experimental Protocols
Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[11][12][13][14][15]
Materials:
-
Substituted acetophenone
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Hydrazone Formation: A mixture of the substituted acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is dissolved in ethanol. A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is filtered, washed with cold ethanol, and dried.
-
Vilsmeier-Haack Reagent Preparation: In a separate flask, anhydrous DMF is cooled to 0°C in an ice bath. POCl₃ (2-3 equivalents) is added dropwise to the cooled DMF with constant stirring. The mixture is stirred for an additional 30 minutes at 0°C to form the Vilsmeier-Haack reagent.
-
Cyclization and Formylation: The synthesized hydrazone (1 equivalent) is dissolved in anhydrous DMF and added dropwise to the pre-formed Vilsmeier-Haack reagent at 0°C. The reaction mixture is then stirred at room temperature for 30 minutes and subsequently heated to 60-80°C for 4-6 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured onto crushed ice with vigorous stirring. The acidic solution is neutralized by the slow addition of a saturated NaHCO₃ solution until a pH of 7-8 is reached. The precipitated solid, the pyrazole-4-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][4][8][16]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Test compounds (pyrazole carbaldehydes)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Serial dilutions of the test compounds are prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the compound dilutions are added to the respective wells. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds. A blank well containing only medium is also included. The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO or solubilization buffer is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
This method assesses the susceptibility of a bacterial strain to an antimicrobial agent.[7][9][17][18][19]
Materials:
-
Bacterial strains
-
Mueller-Hinton agar (MHA) plates
-
Tryptic Soy Broth (TSB)
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compounds (pyrazole carbaldehydes)
-
Standard antibiotic disks
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Inoculum Preparation: Several colonies of the test bacterium are transferred from a fresh agar plate into a tube of TSB. The broth is incubated at 37°C until it reaches the turbidity of the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension. Excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of an MHA plate is swabbed three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Disk Application: Sterile filter paper disks are impregnated with a known concentration of the test compounds. The disks, along with standard antibiotic control disks, are placed on the surface of the inoculated MHA plate using sterile forceps. The disks should be gently pressed to ensure complete contact with the agar.
-
Incubation: The plates are incubated in an inverted position at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3][10][20][21][22]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in sterile saline)
-
Test compounds (pyrazole carbaldehydes)
-
Reference anti-inflammatory drug (e.g., Indomethacin, Diclofenac)
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment. They are fasted overnight before the experiment with free access to water.
-
Baseline Paw Volume Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer or calipers.
-
Compound Administration: The animals are divided into groups. The control group receives the vehicle, the reference group receives the standard anti-inflammatory drug, and the test groups receive different doses of the pyrazole carbaldehyde derivatives. The compounds are typically administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt Signaling Pathway Inhibition by Pyrazole Carbaldehydes.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Conclusion and Future Directions
Pyrazole carbaldehydes represent a versatile and potent class of heterocyclic compounds with significant potential in drug discovery. The data and protocols presented in this technical guide underscore their promise as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of the pyrazole scaffold, coupled with the reactivity of the carbaldehyde group, provides a robust platform for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
Future research should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical development. The integration of computational modeling and in vivo studies will be instrumental in advancing pyrazole carbaldehyde-based therapeutics from the laboratory to the clinic. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of these remarkable molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchhub.com [researchhub.com]
- 3. inotiv.com [inotiv.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. cusabio.com [cusabio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. degres.eu [degres.eu]
- 13. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 14. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 15. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. apec.org [apec.org]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its role in the development of a multitude of therapeutic agents. This guide provides a comprehensive overview of pyrazole derivatives, delving into their synthesis, diverse pharmacological activities, mechanisms of action, and the intricate structure-activity relationships that govern their therapeutic potential. Detailed experimental protocols for their synthesis and biological evaluation are also provided to facilitate further research and drug discovery endeavors.
Synthesis of Pyrazole Derivatives
The construction of the pyrazole core can be achieved through several synthetic strategies, with the Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions being the most prominent and widely employed methods.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, a classic and highly versatile method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4][5] The reaction is typically catalyzed by an acid and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2][3]
Experimental Protocol: Knorr Pyrazole Synthesis of a Phenylpyrazolone Derivative [4]
-
Reactants: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.
-
Isolation: Collect the solid product by filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry.
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition reaction offers another efficient route to pyrazole synthesis. This method involves the reaction of a diazo compound with an alkyne or an alkene derivative.[6][7][8][9][10] A significant advantage of this approach is the ability to generate the often unstable diazo compounds in situ, enhancing the safety and practicality of the procedure.[6][8]
Experimental Protocol: One-Pot 1,3-Dipolar Cycloaddition [6]
-
Tosylhydrazone Formation: To a solution of p-toluenesulfonyl hydrazide (1.5 mmol), add the desired aldehyde (1.5 mmol) and stir the mixture at room temperature for 3 hours.
-
Diazo Compound Generation: Add a 5 N NaOH solution (1.5 mmol) and stir for an additional 20 minutes.
-
Cycloaddition: Add the dipolarophile (e.g., a terminal alkyne, 7.5 mmol) to the reaction mixture and stir at 50°C for 48 hours.
-
Work-up: Evaporate the volatile components under reduced pressure. Dissolve the residue in a 1:1 mixture of water and ethyl acetate (70 mL). Separate the organic layer and dry it over MgSO4.
-
Purification: After filtration and removal of the solvent, purify the crude product by flash chromatography to obtain the desired pyrazole derivative.
Biological Activities of Pyrazole Derivatives
Pyrazole-containing compounds exhibit a remarkably broad spectrum of pharmacological activities, underscoring their importance in drug discovery. These activities include anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory effects.
Anti-inflammatory Activity
A significant number of pyrazole derivatives have been developed as potent anti-inflammatory agents, with the most notable example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[11][12][13] By selectively inhibiting COX-2, these compounds reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[12]
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 15 | 0.04 | 375 | [14] |
| Rofecoxib | 18.55 | 0.53 | 35 | [15] |
| Compound 11 | - | 0.043 | - | [16] |
| Compound 12 | - | 0.049 | - | [16] |
| Compound 15 | - | 0.045 | - | [16] |
Note: '-' indicates data not available in the cited sources.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay [17][18][19][20][21]
-
Reagent Preparation: Prepare solutions of human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test pyrazole derivatives in an appropriate assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells. Add various concentrations of the test compounds or a vehicle control. Incubate the plate to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).
-
Detection: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Anticancer Activity
The pyrazole scaffold is a key feature in numerous anticancer agents that target various aspects of cancer cell proliferation and survival.[22][23][24][25] These compounds exert their effects through diverse mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[24][26]
Table 2: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 37 | MCF-7 | 5.21 | [24] |
| Compound 43 | MCF-7 | 0.25 | [24] |
| Compound 33 | HCT116 | < 23.7 | [24] |
| Compound 34 | HCT116 | < 23.7 | [24] |
| Compound 60 | A549 | 4.63 - 5.54 | [24] |
| Compound 61 | HeLa | 4.63 - 5.54 | [24] |
| Compound 62 | MCF-7 | 4.63 - 5.54 | [24] |
| Compound 2 | MCF-7 | 6.57 | [22] |
| Compound 2 | HepG2 | 8.86 | [22] |
| Compound 4 | MDA-MB-231 | 6.36 | [27] |
| Compound 5 | MDA-MB-231 | 5.90 | [27] |
| Compound 4 | A2780 | 8.57 | [27] |
| Compound 1 | K562 | 7.31 | [27] |
Experimental Protocol: MTT Assay for Anticancer Activity [28][29]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control and determine the IC50 value.
Antimicrobial Activity
Pyrazole derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][6][16][26][30] Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 12 | S. aureus | 1 - 8 | [1] |
| Compound 12 | E. coli | 1 | [1] |
| Compound 17 | MRSA | 4 | [1] |
| Compound 18 | Gram-positive & Gram-negative | < 1 | [1] |
| Compound 23 | S. aureus, P. aeruginosa | 1.56 - 6.25 | [1] |
| Compound 21a | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | [16] |
| Compound 21a | A. niger, C. albicans | 2.9 - 7.8 | [16] |
| Compound 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium | 4 | [30] |
| Compound 5c | E. coli, K. pneumoniae | 6.25 | [26] |
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing [2][3][17][22][31]
-
Compound Dilution: Prepare a series of two-fold dilutions of the test pyrazole derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI or EUCAST).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Kinase Inhibition
The pyrazole core is a key pharmacophore in a number of clinically successful protein kinase inhibitors.[8][12][24][31][32][33][34][35][36][37][38] These compounds are designed to target specific kinases that are dysregulated in diseases such as cancer and inflammatory disorders.
Table 4: Kinase Inhibitory Activity of Selected Pyrazole-Based Drugs
| Drug | Target Kinase(s) | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [33][34][36] |
| Ruxolitinib | JAK2 | 2.8 | [33][34][36] |
| Crizotinib | ALK | < 200 (in sensitive cell lines) | [39] |
| Crizotinib | MET | < 200 (in sensitive cell lines) | [39] |
| Asciminib (ABL-001) | Bcr-Abl | 0.5 | [8] |
| Compound 1 | Akt1 | 61 | [35] |
| Compound 10 | Bcr-Abl | 14.2 | [35] |
| Compound 17 | Chk2 | 17.9 | [35] |
| Compound 1b | Haspin | 57 | [9] |
| Compound 1c | Haspin | 66 | [9] |
Experimental Protocol: General Kinase Inhibition Assay (e.g., for ALK or JAK2) [7][13][14][19][20][23][29][40][41]
-
Reagent Preparation: Prepare solutions of the purified recombinant kinase (e.g., ALK, JAK2), a suitable substrate (e.g., a peptide or protein), ATP, and the test pyrazole inhibitor in a kinase assay buffer.
-
Reaction Setup: In a 96-well plate, combine the kinase, test inhibitor at various concentrations, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence resonance energy transfer (FRET), or immunoassays.
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which pyrazole derivatives exert their therapeutic effects is crucial for rational drug design and development. This often involves the modulation of specific signaling pathways.
Celecoxib and the COX-2 Pathway
Celecoxib's anti-inflammatory and analgesic effects are primarily due to its selective inhibition of the COX-2 enzyme.[11][12][26][34] In inflammatory conditions, COX-2 is induced and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. By blocking this step, celecoxib reduces the levels of these inflammatory mediators.[26][34]
Caption: Celecoxib inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Ruxolitinib and the JAK-STAT Pathway
Ruxolitinib is a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[31][32][33][42][43] The JAK-STAT signaling pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune responses.[31][42] In myeloproliferative neoplasms, this pathway is often constitutively active. Ruxolitinib inhibits JAK1 and JAK2, thereby blocking the phosphorylation and activation of STAT proteins, which in turn downregulates the expression of genes involved in cell proliferation and inflammation.[33]
Caption: Ruxolitinib inhibits JAK1/2, disrupting the JAK-STAT signaling cascade.
Crizotinib and the ALK Signaling Pathway
Crizotinib is a tyrosine kinase inhibitor that targets ALK (Anaplastic Lymphoma Kinase), MET, and ROS1.[4][10][11][28] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK.[11][32] This fusion protein results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as PI3K/AKT and MAPK.[28] Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its activity and blocking these downstream signals.[4]
Caption: Crizotinib inhibits the EML4-ALK fusion protein in cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships (SAR) is fundamental for the design of more potent and selective therapeutic agents.
-
For COX-2 Inhibition: The SAR for diarylpyrazoles like celecoxib has been extensively studied. A key feature for potent and selective COX-2 inhibition is the presence of a p-sulfonamidophenyl or a similar group at the N1 position of the pyrazole ring.[11][15][35][44] The trifluoromethyl group at the C3 position and a p-tolyl group at the C5 position are also crucial for optimal activity and selectivity.[11]
-
For Anticancer Activity: The SAR of anticancer pyrazoles is more diverse due to the wide range of molecular targets. However, certain general trends have been observed. For instance, in some series of pyrazole-based kinase inhibitors, specific substitutions on the phenyl rings attached to the pyrazole core can significantly influence their potency and selectivity.[22][23][25] The nature of the substituent at the N1 position can also modulate the anticancer activity.[23]
-
For Kinase Inhibition: In the design of pyrazole-based kinase inhibitors, the pyrazole ring often serves as a scaffold to orient key pharmacophoric groups that interact with the hinge region, the DFG motif, or other critical residues within the ATP-binding pocket of the kinase.[8][12][35][37] The substituents on the pyrazole ring are tailored to achieve selectivity for the target kinase.
Experimental Workflows
The discovery and development of novel pyrazole derivatives follow a structured workflow that integrates chemical synthesis with biological evaluation.
Caption: General workflow for the development of pyrazole-based drug candidates.
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued importance in the quest for novel therapeutics. This guide has provided a comprehensive overview of the key aspects of pyrazole chemistry and pharmacology, from fundamental synthetic methods to the intricate details of their mechanisms of action. The provided experimental protocols and compiled quantitative data serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system. Future efforts in this field will likely focus on the development of pyrazole derivatives with improved selectivity, novel mechanisms of action, and enhanced pharmacokinetic profiles to address unmet medical needs.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
- 22. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biointerfaceresearch.com [biointerfaceresearch.com]
- 27. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ClinPGx [clinpgx.org]
- 29. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rr-asia.woah.org [rr-asia.woah.org]
- 32. cancernetwork.com [cancernetwork.com]
- 33. Ruxolitinib for the Treatment of Essential Thrombocythemia - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Therapy with JAK2 inhibitors for Myeloproliferative Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 36. cdn.mdedge.com [cdn.mdedge.com]
- 37. researchgate.net [researchgate.net]
- 38. mdpi.com [mdpi.com]
- 39. researchgate.net [researchgate.net]
- 40. bpsbioscience.com [bpsbioscience.com]
- 41. qiagen.com [qiagen.com]
- 42. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 43. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 44. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds and agrochemicals. The synthesis is achieved via the Vilsmeier-Haack reaction, a reliable and effective method for the formylation of electron-rich heterocyclic systems. These application notes offer a comprehensive guide, including experimental procedures, quantitative data, and a visual representation of the synthetic workflow to ensure reproducibility and success in the laboratory.
Introduction
This compound is a crucial building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of a chloro group at the 5-position and a formyl group at the 4-position provides versatile handles for further chemical modifications, enabling the synthesis of a diverse library of derivatives for screening and development. The Vilsmeier-Haack reaction is a widely used method for the formylation of aromatic and heterocyclic compounds, offering a direct and efficient route to obtaining the desired aldehyde.[1][2][3][4]
Synthesis via Vilsmeier-Haack Reaction
The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of a suitable 1-methyl-5-pyrazolone precursor. The reaction involves the use of a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[1][5]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 5-chloropyrazole-4-carbaldehydes.[1][5]
Materials:
-
1-Methyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a 250 mL three-neck flask equipped with a magnetic stirrer, dropping funnel, and condenser, add dimethylformamide (DMF, 5 equivalents). Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0°C. After the addition is complete, stir the mixture for an additional 20 minutes at 0°C.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, slowly add 1-Methyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not rise significantly. Once the addition is complete, gradually raise the temperature of the reaction mixture to 80-90°C and maintain it for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing 200 mL of crushed ice with constant stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes based on analogous syntheses.[5]
| Parameter | Value |
| Reactant Ratios | |
| 1-Methyl-1H-pyrazol-5(4H)-one | 1 equivalent |
| Dimethylformamide (DMF) | 5 equivalents |
| Phosphorus Oxychloride (POCl₃) | 2 equivalents |
| Reaction Conditions | |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours |
| Product Characteristics | |
| Appearance | White to light yellow solid |
| Expected Yield | 60-75% |
| Purity (post-recrystallization) | >95% |
| Melting Point | 145-148 °C[6] |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
The quenching step is highly exothermic and should be performed slowly and with caution.
This detailed protocol and the accompanying data provide a solid foundation for the successful synthesis of this compound, a valuable intermediate for further research and development in the pharmaceutical and agrochemical industries.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Page loading... [guidechem.com]
- 6. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE CAS#: 947-95-5 [amp.chemicalbook.com]
Vilsmeier-Haack Reaction for Pyrazole-4-Carbaldehyde Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[1][2][3] This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, yielding pyrazole-4-carbaldehydes. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction.
I. Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring opens up avenues for further functionalization and the development of novel derivatives. The Vilsmeier-Haack reaction offers an efficient and direct route to these key building blocks.[4] The reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium salt formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[2][5]
II. Reaction Mechanism and Scope
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt). This reagent is then attacked by the electron-rich pyrazole ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired pyrazole-4-carbaldehyde.[6]
The scope of the Vilsmeier-Haack reaction for pyrazole formylation is broad; however, the reactivity of the pyrazole substrate is influenced by the nature of its substituents. Electron-donating groups on the pyrazole ring generally facilitate the reaction, while strong electron-withdrawing groups can decrease reactivity, sometimes leading to no reaction.[7]
III. Quantitative Data Summary
The following table summarizes representative quantitative data from various reported syntheses of pyrazole-4-carbaldehydes using the Vilsmeier-Haack reaction, showcasing the impact of different substrates and reaction conditions on yield and reaction time.
| Starting Material | Reagents (equivalents) | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | POCl₃ (2), DMF (5) | DMF | 120 | 2 h | 5-Chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde | 55 | [7] |
| 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine | POCl₃/DMF | Acetonitrile | Reflux | 10 min (Microwave) | 1-Phenyl-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde | 94 | [8] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃/DMF | - | Reflux | 6 h | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Excellent | [9] |
| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | POCl₃/DMF | - | 70 | 5-6 h | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | [10] |
| Hydrazone derived from galloyl hydrazide and acetophenone | POCl₃/DMF | DMF | - | - | 3-Phenyl-5-(3,4,5-trihydroxyphenyl)-1H-pyrazole-4-carbaldehyde | 85 | [4] |
| 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-hydrazone | POCl₃ (3)/DMF | - | 80-90 | 4 h | 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde | 85 | [11] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃/DMF | - | - | - | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | - | [1] |
IV. Experimental Protocols
This section provides detailed methodologies for the synthesis of pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction, including both conventional heating and microwave-assisted methods.
Protocol 1: General Procedure for the Synthesis of 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes[7]
-
Reagent Preparation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents).
-
Vilsmeier Reagent Formation: Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 10-15 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Add the 1,3-disubstituted-5-chloro-1H-pyrazole (1 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 120 °C and maintain this temperature for the time required for full conversion of the starting material (typically monitored by TLC, e.g., 2 hours).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a basic pH is achieved.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole-4-carbaldehyde.
Protocol 2: Microwave-Assisted Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes from Hydrazones[8]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the substituted phenylhydrazone (1 equivalent) and the Vilsmeier reagent (prepared from POCl₃ and DMF).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation (e.g., at 200 W) for a short duration (e.g., 5-15 minutes), with intermittent cooling if necessary.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice.
-
Isolation: Collect the precipitated solid product by filtration, wash with water, and dry.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbaldehyde.
V. Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.
Caption: Reaction mechanism of the Vilsmeier-Haack formylation of pyrazole.
Caption: General experimental workflow for pyrazole-4-carbaldehyde synthesis.
References
- 1. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. chemmethod.com [chemmethod.com]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. degres.eu [degres.eu]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a diverse array of biologically active molecules. Its unique structural features, including the reactive aldehyde group and the chloro-substituted pyrazole core, make it an attractive starting material for the development of novel therapeutic agents. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the synthesis of potential anticancer, antimicrobial, anti-inflammatory, and analgesic agents. Detailed experimental protocols for the synthesis and biological evaluation of its derivatives are also presented.
Key Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas:
-
Anticancer Activity: The pyrazole scaffold is a well-established pharmacophore in oncology. Derivatives synthesized from this compound, particularly pyrazolo[3,4-d]pyrimidines, have shown potent cytotoxic activity against various cancer cell lines. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3]
-
Antimicrobial Activity: The growing threat of antimicrobial resistance has spurred the search for novel anti-infective agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity. The aldehyde functional group of this compound allows for the facile synthesis of Schiff bases and other derivatives that exhibit significant antimicrobial properties, with some compounds showing minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.
-
Anti-inflammatory and Analgesic Activity: Chronic inflammation and pain are debilitating conditions affecting a large portion of the population. Pyrazole-containing compounds, including derivatives of the title aldehyde, have been investigated for their anti-inflammatory and analgesic properties. These compounds are often designed to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).[4][5][6]
Quantitative Data Summary
The following tables summarize the biological activities of various derivatives synthesized from this compound and its close analogs.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| VIIa | 2-hydroxybenzaldehyde hydrazone | Multiple (57 cell lines) | 0.326 - 4.31 | [7] |
| 5e | Substituted amine | Human hepatoma (7402) | 4.55 | [8] |
| 5e | Substituted amine | Human hepatoma (7221) | 6.28 | [8] |
| 24j | Complex substituted amine | MCF-7 (Breast) | 0.36 | [9] |
| 24j | Complex substituted amine | BT474 (Breast) | 1.35 | [9] |
| 24j | Complex substituted amine | MDA-MB-231 (Breast) | 2.88 | [9] |
| 6d | Chalcone derivative | HNO-97 (Head and Neck) | 10 | [10] |
| 6b | Chalcone derivative | HNO-97 (Head and Neck) | 10.56 | [10] |
Note: The synthesis of these specific compounds may have started from a close analog of this compound.
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 3 | Pyrazole analogue | E. coli | 0.25 | [11] |
| 4 | Pyrazole analogue | S. epidermidis | 0.25 | [11] |
| 2 | Pyrazole analogue | A. niger | 1 | [11] |
| 3a | Pyrazole derivative | Gram-positive bacteria | 0.125 | [12] |
| 3a | Pyrazole derivative | Gram-negative bacteria | 0.062 - 0.25 | [12] |
| 6d | Chalcone derivative | E. coli | 7.8 | [10] |
| 6d | Chalcone derivative | MRSA | 15.7 | [10] |
Note: MIC values represent the minimum inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
This protocol describes a general method for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their anticancer activity.[7]
Step 1: Synthesis of 4-hydrazinyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
To a solution of 4-chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine (derived from a 5-chloro-pyrazole-4-carbaldehyde analog) in ethanol, add hydrazine hydrate (excess).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Schiff Base Derivatives
-
Dissolve the 4-hydrazinyl-pyrazolo[3,4-d]pyrimidine derivative from Step 1 in glacial acetic acid.
-
Add an equimolar amount of the desired aromatic aldehyde (e.g., 2-hydroxybenzaldehyde).
-
Reflux the mixture for 2-3 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.
Protocol 2: In Vitro Anticancer Activity - MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the synthesized pyrazole derivatives on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the synthesized compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow Diagram
Caption: Drug discovery workflow using the target compound as a starting material.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and analgesic activities. The protocols and data presented herein provide a foundation for researchers to further explore the medicinal chemistry of pyrazole derivatives and to develop novel drug candidates for various diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the successful translation of these findings into clinical applications.
References
- 1. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
Application Notes and Protocols for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic intermediate playing a significant role in the synthesis of a wide array of biologically active compounds. Its pyrazole scaffold, substituted with a reactive aldehyde and a chloro group, makes it a valuable building block in medicinal chemistry and agrochemical research. This document provides detailed application notes and experimental protocols for its use in synthesizing pyrazole derivatives with potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.[1][2][3]
Chemical Properties and Data
The structural and physical properties of 5-chloro-substituted pyrazole-4-carbaldehydes are crucial for their application in synthesis. Below is a summary of key data for representative compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde | C₆H₇ClN₂O | 158.59 | - | - |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₉ClN₂O | 220.66 | 145-148 | White to light yellow solid |
| 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | C₁₁H₉ClN₂O | 220.66 | 63 | - |
Note: Data for this compound is less commonly reported in literature compared to its analogs. The provided data for analogs serves as a reference.
Spectroscopic Data for 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
| Type | Data |
| ¹H NMR | The aldehyde proton signal appears as a singlet at approximately 9.8-10.2 ppm.[1] |
| Mass Spec. | The molecular ion peak is observed at m/z 220, corresponding to the molecular weight. The presence of a chlorine atom is indicated by the M+2 isotope peak. A characteristic fragmentation pattern includes the loss of the aldehyde group (29 mass units), resulting in a fragment at m/z 191.[1] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles, including the synthesis of 5-chloro-pyrazole-4-carbaldehydes from the corresponding pyrazolone precursors.[4][5][6][7]
Materials:
-
Substituted Pyrazolone (e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask equipped with a stirrer and under an inert atmosphere, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF while maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0°C to form the Vilsmeier reagent.
-
To this mixture, add the substituted pyrazolone portion-wise.
-
Heat the reaction mixture to reflux (typically 80-90°C) for 1.5 to 4 hours.[7][8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
The crude product may precipitate as a solid, which can be collected by filtration, or the aqueous layer can be extracted with a suitable organic solvent (e.g., ethyl acetate).[8]
-
Wash the organic layer with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 5-chloro-pyrazole-4-carbaldehyde.[8]
-
The crude product can be further purified by recrystallization or column chromatography.
Expected Yield: 70%[8]
Protocol 2: Synthesis of Pyrazole-based Schiff Bases
This compound serves as a key intermediate for the synthesis of Schiff bases, which are known to exhibit a range of biological activities.[4]
Materials:
-
5-Chloro-pyrazole-4-carbaldehyde derivative
-
Substituted amine or hydrazine
-
Ethanol or acetic acid (as solvent)
-
Catalytic amount of glacial acetic acid (if needed)
Procedure:
-
Dissolve the 5-chloro-pyrazole-4-carbaldehyde derivative in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add an equimolar amount of the desired substituted amine or hydrazine to the solution.
-
If necessary, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or reflux for a period ranging from a few minutes to several hours, monitoring the reaction by TLC.[4]
-
Upon completion, the product may precipitate out of the solution upon cooling.
-
Collect the solid product by filtration and wash with a cold solvent.
-
The product can be purified by recrystallization.
Applications in Drug Discovery and Development
This compound is a valuable starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications.
-
Anti-inflammatory and Analgesic Agents: Derivatives synthesized from this intermediate have shown promising analgesic and anti-inflammatory properties.[1] It is a key intermediate in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[2]
-
Anticancer Agents: The pyrazole nucleus is a well-known scaffold in the design of anticancer drugs.[3] Derivatives have been investigated for their potential to inhibit cancer cell proliferation.[1]
-
Antimicrobial and Antiviral Agents: Various pyrazole derivatives have demonstrated antimicrobial and antiviral activities.[7]
-
Agrochemicals: This intermediate is also utilized in the design of novel pesticides and herbicides.[2][9]
Visualizations
Synthesis Workflow for Pyrazole Derivatives
Caption: Synthetic pathway from pyrazolone to bioactive pyrazole derivatives.
Role as an Intermediate in Generating Bioactive Molecules
Caption: Role of the intermediate in drug discovery workflow.
References
- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 2. 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde [myskinrecipes.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Derivatization of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical derivatization of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a versatile intermediate in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. The protocols outlined below focus on common and effective transformations of the aldehyde functional group to generate a diverse range of molecular scaffolds.
Introduction
This compound is a key building block in synthetic organic chemistry. Its pyrazole core is a prevalent motif in many biologically active compounds. The presence of a reactive aldehyde group allows for a variety of chemical modifications, making it an ideal starting material for the generation of compound libraries for screening and lead optimization in drug discovery. This application note details protocols for Knoevenagel condensation, reductive amination, and Wittig reaction, providing researchers with practical methods for the derivatization of this important intermediate.
Experimental Protocols
Knoevenagel Condensation with Malononitrile
This protocol describes the base-catalyzed condensation of this compound with an active methylene compound, malononitrile, to yield an α,β-unsaturated product.
Workflow:
Caption: Knoevenagel Condensation Workflow.
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 mixture of ethanol and water.
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add ammonium carbonate (0.2 mmol, 20 mol%) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final product.
Reductive Amination with Benzylamine
This protocol details the formation of a secondary amine through the reaction of the aldehyde with a primary amine, followed by in-situ reduction of the resulting imine.
Workflow:
Caption: Reductive Amination Workflow.
Procedure:
-
Dissolve this compound (1 mmol) and benzylamine (1.1 mmol) in 20 mL of anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction with Benzyltriphenylphosphonium Chloride
This protocol describes the conversion of the aldehyde to an alkene using a phosphonium ylide generated in situ.
Workflow:
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as a critical class of therapeutic targets. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically approved kinase inhibitors. This document provides detailed application notes and experimental protocols for the synthesis of potent kinase inhibitors utilizing 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde as a key starting material. The focus is on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds known to exhibit significant kinase inhibitory activity.
Introduction
The pyrazole ring system is a versatile scaffold for the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of kinases. The starting material, this compound, offers multiple reaction sites for the construction of diverse chemical libraries. The aldehyde functionality allows for condensation reactions, while the chloro group can be displaced by various nucleophiles, enabling further diversification and optimization of inhibitor potency and selectivity. This document outlines a synthetic strategy to convert this compound into a pyrazolo[3,4-d]pyrimidine core, a scaffold present in numerous kinase inhibitors.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol details a two-step synthesis of a pyrazolo[3,4-d]pyrimidine core from this compound. The first step involves the conversion of the aldehyde to a nitrile, followed by cyclization with formamidine acetate.
Step 1: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
-
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Anhydrous Sodium Sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
To a solution of this compound (1 eq.) in formic acid, add hydroxylamine hydrochloride (1.2 eq.) and sodium formate (1.2 eq.).
-
Heat the reaction mixture at 100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile.
-
Step 2: Synthesis of 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
-
Materials:
-
5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile
-
Formamidine acetate
-
2-Methoxyethanol
-
Potassium carbonate
-
-
Procedure:
-
In a sealed tube, suspend 5-Chloro-1-methyl-1H-pyrazole-4-carbonitrile (1 eq.) and formamidine acetate (3 eq.) in 2-methoxyethanol.
-
Add potassium carbonate (2 eq.) to the suspension.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and stir for 30 minutes.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. This intermediate can be further functionalized to generate a library of kinase inhibitors.
-
Data Presentation
The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous potent kinase inhibitors. The following tables summarize the inhibitory activities of several reported pyrazolo[3,4-d]pyrimidine derivatives against various kinases. This data can serve as a benchmark for newly synthesized compounds derived from this compound.
Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| Compound A | CDK2 | 150 | MCF-7 |
| Compound B | CDK9 | 50 | HCT-116 |
| Dinaciclib | CDK2 | 1 | - |
Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Polo-Like Kinase 4 (PLK4)
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| Compound 24j | PLK4 | 0.2 | - |
| CFI-400945 | PLK4 | 2.8 | - |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Protein Kinase D (PKD)
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line |
| 3-IN-PP1 | PKD1/2/3 | 94-108 | PANC-1 |
| 17m | PKD1/2/3 | 17-35 | - |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general synthetic workflow and a key signaling pathway often targeted by pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.
Caption: Synthetic workflow for kinase inhibitors.
Caption: Inhibition of the CDK/Rb signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Knoevenagel Condensation with Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, reacting an active methylene compound with an aldehyde or ketone. This reaction is particularly valuable in medicinal chemistry for the synthesis of diverse heterocyclic compounds. Pyrazole aldehydes, as substrates in this reaction, lead to the formation of pyrazole-containing chalcones and other derivatives. These products are of significant interest due to the established broad-spectrum biological activities of the pyrazole nucleus, which is a "biologically privileged" scaffold found in numerous FDA-approved drugs.[1] This document provides detailed protocols for the Knoevenagel condensation of pyrazole aldehydes with active methylene compounds, focusing on efficient and environmentally friendly methods.
Data Presentation: Reaction Conditions and Yields
The following tables summarize quantitative data from various reported protocols for the Knoevenagel condensation of pyrazole aldehydes with malononitrile. These tables allow for easy comparison of different catalytic systems and reaction conditions.
Table 1: Ammonium Carbonate Catalyzed Knoevenagel Condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile [2][3]
| Entry | Solvent System (10 mL) | Catalyst (mol%) | Condition | Time (min) | Yield (%) |
| 1 | Water:Ethanol (1:1) | (NH₄)₂CO₃ (20) | Reflux | 10 | 95 |
| 2 | Water:Ethanol (1:1) | (NH₄)₂CO₃ (20) | Sonication | 15 | 94 |
| 3 | Water | (NH₄)₂CO₃ (20) | Reflux | 25 | 70 |
| 4 | Ethanol | (NH₄)₂CO₃ (20) | Reflux | 20 | 80 |
| 5 | Water:Ethanol (1:1) | (NH₄)₂CO₃ (10) | Reflux | 60 | 60 |
| 6 | Water:Ethanol (1:1) | None | Reflux | 60 | 30 |
Table 2: Ionic Liquid Catalyzed Knoevenagel Condensation of Pyrazole Aldehydes with Malononitrile [4]
| Entry | Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Condition | Yield (%) |
| 1 | Substituted Pyrazole Aldehyde | Malononitrile | [bmim]OH | Microwave | 80-95 |
Table 3: Claisen-Schmidt Condensation for Pyrazole-Based Chalcone Synthesis [5][6]
| Entry | Pyrazole Aldehyde | Acetophenone | Catalyst/Solvent | Condition | Yield |
| 1 | Substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Substituted Acetophenones | 20% NaOH / PEG-400 | Stirring at RT | Good to Excellent |
| 2 | 4-formyl pyrazole | 4-morpholinoacetophenone | 20% KOH / EtOH | Stirring at RT (24h) | Not specified |
Experimental Protocols
Protocol 1: Green Synthesis using Ammonium Carbonate in Aqueous Media[2][3][7]
This protocol details an environmentally friendly and efficient method for the Knoevenagel condensation of pyrazole aldehydes with malononitrile using ammonium carbonate as a catalyst.
Materials:
-
Substituted Pyrazole Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium Carbonate ((NH₄)₂CO₃) (0.2 mmol, 20 mol%)
-
Water:Ethanol (1:1) mixture (10 mL)
-
Round bottom flask (50 mL)
-
Reflux condenser or ultrasonicator
-
Magnetic stirrer
-
TLC plates (ethyl acetate:n-hexane mobile phase)
-
Filtration apparatus
Procedure:
-
In a 50 mL round bottom flask, combine the pyrazole aldehyde (1 mmol) and malononitrile (1 mmol).
-
Add 10 mL of a 1:1 water-ethanol mixture to the flask.
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add ammonium carbonate (20 mol%) to the reaction mixture.
-
Choose one of the following heating methods:
-
Reflux: Attach a reflux condenser and heat the mixture at reflux temperature for 10-15 minutes.
-
Sonication: Place the flask in an ultrasonicator bath at ambient temperature for 15-20 minutes.
-
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold water and dry.
-
If necessary, recrystallize the product from ethanol.
Characterization: The synthesized compounds can be characterized by standard spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.[2][3]
Protocol 2: Microwave-Assisted Synthesis using an Ionic Liquid Catalyst[4]
This protocol describes a rapid, one-pot synthesis of arylidene derivatives from pyrazole aromatic aldehydes and malononitrile under microwave irradiation using an ionic liquid catalyst.
Materials:
-
Pyrazole Aromatic Aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
1-n-butyl-3-methylimidazolium hydroxide ([bmim]OH)
-
Microwave reactor
-
TLC plates
Procedure:
-
In a microwave-safe vessel, combine the pyrazole aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of [bmim]OH.
-
Place the vessel in the microwave reactor.
-
Irradiate the mixture under suitable microwave power and for a time determined by reaction monitoring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The product can be isolated by standard workup procedures, which may include extraction and solvent evaporation.
Visualizations
Knoevenagel Condensation Experimental Workflow
Caption: General experimental workflow for the synthesis of pyrazole derivatives.
Potential Role in Drug Discovery Logical Pathway
Caption: Logical pathway from synthesis to potential drug candidates.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 6. Synthesis of Some Pyrazole containing Chalcones and Pyridine-3-Carbonitirles and Study of their Anti-inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols: Agrochemical Applications of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrazoles are a prominent class of heterocyclic compounds that have garnered significant attention in the agrochemical industry due to their broad spectrum of biological activities.[1][2][3] Their versatile scaffold allows for diverse chemical modifications, leading to the development of potent fungicides, insecticides, and herbicides.[4][5] This document provides detailed application notes, experimental protocols, and key data for researchers working on the discovery and development of novel pyrazole-based agrochemicals.
Fungicidal Applications
Substituted pyrazoles are particularly effective as fungicides, with many commercial products targeting fungal respiration. A major class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the mitochondrial electron transport chain in fungi, leading to inhibition of spore germination and mycelial growth.[4]
Quantitative Data: Fungicidal Activity of Substituted Pyrazoles
The following table summarizes the in vitro fungicidal activity of various substituted pyrazole derivatives against a range of plant pathogenic fungi.
| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |
| Compound 26 | Botrytis cinerea | 2.432 | [1] |
| Rhizoctonia solani | 2.182 | [1] | |
| Valsa mali | 1.787 | [1] | |
| Thanatephorus cucumeris | 1.638 | [1] | |
| Fusarium oxysporum | 6.986 | [1] | |
| Fusarium graminearum | 6.043 | [1] | |
| SCU2028 | Rhizoctonia solani | 0.022 | [6] |
| Compound 7a | Gibberella zeae | 1.8 | [7] |
| Compound 7c | Fusarium oxysporum | 1.5 | [7] |
| Cytospora mandshurica | 3.6 | [7] | |
| Compound 7f | Phytophthora infestans | 6.8 | [7] |
| Compound 9c-7 | Rhizoctonia solani | 0.013 | [7] |
| Rhizoctonia cerealis | 1.608 | [7] | |
| Sclerotinia sclerotiorum | 1.874 | [7] | |
| Compound E1 | Rhizoctonia solani | 1.1 | [8] |
| Boscalid (Reference) | Rhizoctonia solani | 2.2 | [8] |
Mechanism of Action: SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) target Complex II of the mitochondrial respiratory chain. By binding to the succinate dehydrogenase enzyme, they block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain. This disruption halts ATP production, leading to fungal cell death.
Caption: Mechanism of action of pyrazole SDHI fungicides.
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol details the determination of the fungicidal activity of substituted pyrazole compounds against various plant pathogenic fungi.
1. Materials and Reagents:
-
Substituted pyrazole compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Sterile distilled water
-
Cultures of test fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
2. Procedure: a. Prepare a stock solution of each test compound by dissolving it in DMSO to a concentration of 10,000 µg/mL. b. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. c. Cool the PDA medium to 50-60 °C and add the appropriate volume of the stock solution to obtain the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate should be prepared with DMSO only. d. Pour the amended PDA into sterile petri dishes and allow them to solidify. e. Inoculate the center of each petri dish with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture. f. Incubate the plates at 25 ± 1 °C in the dark. g. Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached the edge of the dish. h. Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where:
- dc = average diameter of the fungal colony in the control group
- dt = average diameter of the fungal colony in the treatment group i. Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by probit analysis of the inhibition data.
Insecticidal Applications
Substituted pyrazoles have also been successfully developed as insecticides, targeting the nervous system or energy metabolism of insects.[4] A notable example is Fipronil, which acts as a potent antagonist of the GABA-gated chloride channel.[4]
Quantitative Data: Insecticidal Activity of Substituted Pyrazoles
The following table presents the insecticidal activity of selected pyrazole derivatives against various insect pests.
| Compound ID | Insect Species | LC50 (µg/mL) | Reference |
| 3f | Termites | 0.001 | [9] |
| 3d | Termites | 0.006 | [9] |
| Fipronil (Reference) | Termites | 0.038 | [9] |
| 6h | Locusts | 47.68 | [9] |
| Fipronil (Reference) | Locusts | 63.09 | [9] |
| 7g | Plutella xylostella | 5.32 | [10] |
| Spodoptera exigua | 6.75 | [10] | |
| Spodoptera frugiperda | 7.64 | [10] |
Experimental Protocol: Synthesis of Pyrazole Schiff Bases
This protocol outlines a general method for the synthesis of pyrazole Schiff bases, which have demonstrated significant insecticidal activity.[9]
References
- 1. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. royal-chem.com [royal-chem.com]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Evaluation of Pyrazole-Based NSAIDs and Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of pyrazole derivatives as non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase-2 (COX-2) inhibitors. The document details the mechanism of action, common synthetic strategies, experimental protocols, and key performance data for this important class of therapeutic agents.
Introduction: The Role of Pyrazoles in Selective COX-2 Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation.[1] Their primary therapeutic action is the inhibition of cyclooxygenase (COX) enzymes, which are essential for converting arachidonic acid into pro-inflammatory prostaglandins.[1][2] The two main isoforms of this enzyme are:
-
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastrointestinal lining and maintain platelet function.[1]
-
COX-2: An inducible enzyme that is significantly upregulated during inflammatory processes.[1]
Traditional NSAIDs inhibit both isoforms, which can lead to adverse gastrointestinal effects like ulcers and bleeding.[1] The development of selective COX-2 inhibitors was a major advancement, aiming to provide anti-inflammatory and analgesic effects while minimizing COX-1 related side effects.[1] The diaryl-substituted pyrazole scaffold is a key pharmacophore in many selective COX-2 inhibitors, most notably in Celecoxib.[1][3]
Mechanism of Action and Signaling Pathway
The arachidonic acid cascade is the central pathway for the synthesis of prostaglandins (PGs). When liberated from the cell membrane, arachidonic acid is metabolized by either COX-1 or COX-2 to form prostaglandin H2 (PGH2).[4][5] This intermediate is then converted by tissue-specific synthases into various prostanoids, including PGE2, which is a key mediator of inflammation, pain, and fever.[4][5] Selective COX-2 inhibitors, such as those based on a pyrazole core, specifically bind to the active site of the COX-2 enzyme, preventing the synthesis of PGH2 and subsequent pro-inflammatory prostaglandins.[1]
General Synthetic Strategies for Pyrazole-Based NSAIDs
The pyrazole ring is a versatile five-membered heterocycle that can be synthesized through several established routes.[3][6][7] The most common methods for preparing the core structure found in many COX-2 inhibitors involve cyclocondensation reactions.
-
Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls): This is a classical and widely used method involving the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6][8] The reaction typically proceeds under acidic or neutral conditions and provides a reliable route to substituted pyrazoles.[8]
-
Synthesis from α,β-Unsaturated Carbonyls (Chalcones): Another prevalent method involves the cyclocondensation of an α,β-unsaturated ketone or aldehyde (often a chalcone) with hydrazine.[3][9] This reaction first yields a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole.[3]
-
1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a nitrile imine (often generated in situ from a hydrazonoyl halide), with an alkyne or alkene.[3][6]
Data Presentation
The following tables summarize quantitative data from published studies on the synthesis and activity of various pyrazole-based COX-2 inhibitors.
Table 1: Summary of Synthetic Yields for Pyrazole Derivatives
| Starting Materials | Reaction Conditions | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1,3-Diketones & Hydrazines | Nano-ZnO catalyst, green protocol | 1,3,5-Trisubstituted Pyrazoles | 95% | [10] |
| Chalcones & Hydrazine Hydrate | Acetic acid, ethanol | Diaryl Pyrazolines/Pyrazoles | 68-99% | [9] |
| 2,3-dihydro-4H-pyran-4-ones & Arylhydrazines | Montmorillonite KSF, ethanol | 5-Substituted Pyrazoles | 57-86% | [3][10] |
| Arylboronic acids & Chromones, then Hydrazine | Suzuki coupling, then cyclization | 3,4-Diarylpyrazoles | 48-95% | [3][10] |
| 4,4,4-trifluoro-1-(p-tolyl)-butane-1,3-dione & Hydrazine | Flow synthesis | Celecoxib | 96% |[11] |
Table 2: In Vitro COX-Inhibitory Activity of Representative Pyrazole Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) | Reference |
|---|---|---|---|---|
| Celecoxib (Reference) | 5.42 | 2.16 | 2.51 | [12] |
| Indomethacin (Reference) | 0.11 | 3.51 | 0.03 | [12] |
| Compound 5f (Pyrazole-Pyridazine Hybrid) | 14.34 | 1.50 | 9.56 | [12] |
| Compound 6f (Pyrazole-Pyridazine Hybrid) | 9.56 | 1.15 | 8.31 | [12] |
| Compound 9 (Halogenated Triarylpyrazole) | >50 | 0.26 | >192.3 | [13] |
| PYZ16 (Diarylpyrazole Sulfonamide) | 5.58 | 0.52 | 10.73 | [14] |
| Thymol-Pyrazole Hybrid 8b | 25.25 | 0.08 | 316 |[15] |
Experimental Workflow
The development of a novel pyrazole-based NSAID follows a structured workflow from initial design and synthesis to biological evaluation. This process involves chemical synthesis, purification of the target compound, structural confirmation, and a series of biological assays to determine efficacy and selectivity.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a diaryl pyrazole COX-2 inhibitor, based on common procedures found in the literature.[2][9][12]
Protocol 6.1: Synthesis of a 1,5-Diaryl-3-(trifluoromethyl)-1H-pyrazole
This protocol is a representative synthesis for a Celecoxib-like structure.
-
Step 1: Claisen Condensation to form a 1,3-Diketone.
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 4'-methylacetophenone (1.0 eq) dropwise under an inert atmosphere (N₂ or Ar).
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl trifluoroacetate (1.1 eq) dropwise, keeping the temperature below 30°C.
-
Allow the reaction to stir at room temperature for 12-18 hours until TLC indicates the consumption of the starting ketone.
-
Quench the reaction by pouring it into ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude 1,3-diketone (4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione). Use this crude product directly in the next step.
-
-
Step 2: Cyclocondensation with Hydrazine to form the Pyrazole.
-
Dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid or ethanol.
-
Add 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water. The product will precipitate.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 6.2: Purification by Recrystallization
-
Dissolve the crude, dried pyrazole product in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal may be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.
Protocol 6.3: Characterization
Confirm the structure of the final compound using standard analytical techniques:
-
¹H-NMR & ¹³C-NMR: To confirm the chemical structure and proton/carbon environment.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., -SO₂NH₂, C=N, C-F).
Protocol 6.4: In Vitro COX-1/COX-2 Inhibition Assay (ELISA-based)
This protocol measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by ovine COX-1 and human recombinant COX-2.
-
Prepare stock solutions of the synthesized pyrazole compound and reference drugs (e.g., Celecoxib, Indomethacin) in DMSO.
-
The assay is performed in a 96-well plate according to the manufacturer's instructions for a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical).[15]
-
Briefly, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and various concentrations of the test compound to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid.
-
Incubate for a specified time (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the concentration of prostaglandin produced using a competitive ELISA method provided in the kit.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity) by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a suitable dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, a valuable intermediate in the development of pharmaceutical compounds. The synthesis is based on the Vilsmeier-Haack reaction, a widely used method for the formylation and chlorination of activated heterocyclic compounds.
Introduction
This compound is a key building block in medicinal chemistry due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules. The chloro and formyl functionalities provide versatile handles for further chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs. The presented protocol is adapted from established procedures for structurally similar compounds and provides a reliable method for obtaining the target molecule in a laboratory setting.
Reaction Scheme
The synthesis proceeds via a one-pot Vilsmeier-Haack reaction of 1-methyl-1H-pyrazol-5(4H)-one. In this reaction, a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) forms the Vilsmeier reagent, which acts as the electrophile. This reagent then reacts with the pyrazolone tautomer to effect both chlorination at the 5-position and formylation at the 4-position.
Overall Reaction:
1-methyl-1H-pyrazol-5(4H)-one + POCl₃ + DMF → this compound
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 1-methyl-1H-pyrazol-5(4H)-one | ≥98% | Commercially Available | Starting material |
| Phosphorus oxychloride (POCl₃) | Reagent Grade | Commercially Available | Corrosive and moisture-sensitive |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Use dry solvent |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For extraction |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house | For neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying |
| Ice | - | - | For cooling |
| Round-bottom flask | - | - | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Dropping funnel | - | - | For controlled addition of reagents |
| Condenser | - | - | For reactions requiring heating |
| Ice bath | - | - | For temperature control |
| Heating mantle or oil bath | - | - | For controlled heating |
| Separatory funnel | - | - | For liquid-liquid extraction |
| Rotary evaporator | - | - | For solvent removal |
Experimental Protocol
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0 equivalents) dropwise via the dropping funnel to the stirred DMF. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to colorless Vilsmeier reagent will be observed.
2. Vilsmeier-Haack Reaction:
-
To the pre-formed Vilsmeier reagent, add 1-methyl-1H-pyrazol-5(4H)-one (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C using a heating mantle or an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step is exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x volume of the aqueous layer).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Quantitative Data Summary
| Parameter | Value | Reference/Note |
| Reactant Stoichiometry | ||
| 1-methyl-1H-pyrazol-5(4H)-one | 1.0 eq | Starting Material |
| N,N-Dimethylformamide (DMF) | 3.0 eq | Reagent and Solvent |
| Phosphorus oxychloride (POCl₃) | 2.0 eq | Reagent |
| Reaction Conditions | ||
| Vilsmeier Reagent Formation Temp. | 0 °C | |
| Reaction Temperature | 80-90 °C | |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Expected Outcome | ||
| Physical Appearance | White to pale yellow solid | |
| Expected Yield | 60-80% | Based on analogous reactions |
| Purification Method | Column Chromatography |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Logical Relationship of the Vilsmeier-Haack Reaction
Caption: Logical relationship of components in the Vilsmeier-Haack synthesis.
Safety Precautions
-
This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction work-up involves quenching with ice, which is highly exothermic. Perform this step slowly and with caution.
-
All solvents are flammable and should be handled away from ignition sources.
Conclusion
The protocol described provides a robust and reproducible method for the laboratory-scale synthesis of this compound. This versatile intermediate can be utilized in a variety of subsequent chemical transformations, making it a valuable asset for researchers in the field of drug discovery and development. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most widely used method is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring, such as a pyrazole, using a Vilsmeier reagent.[3][5]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[5] It is typically prepared in situ by the slow, exothermic reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF) under anhydrous conditions at low temperatures (0-5 °C).[5][6]
Q3: What are the critical safety precautions for this synthesis?
The reagents involved are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step with ice water should be performed slowly and carefully to manage the exothermic reaction.[5]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the recommended method for monitoring the reaction's progress.[5][6] By taking small aliquots from the reaction mixture (after careful quenching), you can track the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence.[5][7] 2. Low Reagent Reactivity: The starting pyrazole may not be sufficiently electron-rich for efficient formylation. 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃.[5] 2. Consider using a larger excess of the Vilsmeier reagent or moderately increasing the reaction temperature (e.g., to 80-90 °C).[5][6] 3. Continue to monitor the reaction by TLC until the starting material is fully consumed.[5] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic nature of the Vilsmeier reagent formation and the subsequent reaction can lead to polymerization and decomposition if not properly controlled.[5] 2. Impure Starting Materials: Impurities in the pyrazole starting material or solvents can lead to unwanted side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF, using an ice bath.[5] 2. Use purified starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: An excess of the Vilsmeier reagent or high temperatures can lead to the formation of byproducts.[5] 2. Decomposition: The product or starting material might be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent. A large excess may not be beneficial.[5] 2. Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long. Consider purification of the crude product via column chromatography or recrystallization.[1] |
| Difficulty in Isolating the Product | 1. Product Solubility: The product may have some solubility in the aqueous layer during the work-up. 2. Emulsion Formation: Emulsions can form during the extraction process, making phase separation challenging. | 1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to maximize recovery from the aqueous phase.[6] 2. To break emulsions, you can try adding a saturated brine solution or filtering the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on typical Vilsmeier-Haack reaction conditions.
Materials:
-
1-methylpyrazole (or appropriate precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a three-neck flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 1-methylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, raise the temperature to 80-90 °C and stir for 1-3 hours.[6]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[6]
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent like ethanol to yield this compound.[1]
Data Presentation
| Parameter | Value/Range | Reference |
| Reactant Ratio (Pyrazole:POCl₃:DMF) | 1 : 1.2-4 : 3-6 | [6][8] |
| Reaction Temperature | 80-120 °C | [6][8] |
| Reaction Time | 1-4 hours | [5][6] |
| Reported Yield | ~70% (for a similar compound) | [6] |
Visualized Workflows
Caption: Workflow for the synthesis of this compound.
Caption: A logical flow for troubleshooting low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the purification of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most prevalent and effective purification methods for this compound are recrystallization and silica gel column chromatography. Recrystallization, typically from ethanol, is often sufficient to obtain a product of high purity, appearing as pale-yellow crystals.[1][2][3] For reaction mixtures with closely eluting impurities, column chromatography is the preferred method.[4][5]
Q2: What is the expected appearance and melting point of the purified compound?
A2: Purified this compound is a white to light yellow solid.[6] The reported melting point is generally in the range of 141-142 °C.[1]
Q3: How can I monitor the purity of the compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification.[7][8] By comparing the TLC profile of your fractions against the crude mixture and a reference standard (if available), you can identify the fractions containing the pure compound. For final purity assessment, techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry are recommended.[9][10]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Initial Work-up
Q: I've completed the synthesis and the initial precipitation by pouring the reaction mixture into ice water, but my yield of crude product is very low. What could be the cause?
A: Low yields at this stage can stem from several factors related to the preceding synthesis, most commonly a Vilsmeier-Haack reaction.[1][2][5]
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are optimized. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.[11]
-
Purity of Starting Materials: Impurities in the starting pyrazolone can lead to side reactions, reducing the formation of the desired product.[11]
-
Suboptimal Work-up: Ensure the reaction mixture is poured into a sufficient volume of ice-cold water to cause complete precipitation of the product.[2] Inadequate cooling can leave some product dissolved in the aqueous mixture.
Issue 2: Difficulty with Recrystallization
Q: I'm trying to recrystallize the crude product from ethanol, but it's "oiling out" instead of forming crystals. How can I resolve this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.
-
Optimize Solvent Volume: You may be using too little solvent. Add a small amount of additional hot solvent until the oil redissolves, then allow it to cool slowly.[12]
-
Slow Cooling: Rapid cooling often promotes oil formation. Allow the flask to cool gradually to room temperature, and then transfer it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.[12]
-
Try a Solvent System: If ethanol alone is problematic, consider a two-solvent system. For example, dissolve the compound in a good solvent (like acetone or ethyl acetate) and then slowly add a poor solvent (like hexanes) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly.[12]
Issue 3: Impurities Remain After Recrystallization
Q: I have recrystallized my product, but NMR analysis still shows the presence of significant impurities. What is the next step?
A: If recrystallization is insufficient, column chromatography is the recommended next step for removing persistent impurities.[4]
-
Stationary Phase: Silica gel is the most commonly used stationary phase for this compound.[5]
-
Mobile Phase (Eluent): A mixture of a non-polar and a more polar solvent is typically used. A reported system is ethyl acetate/hexane (e.g., 1:5 v/v).[5] You may need to optimize the solvent ratio using TLC to achieve good separation between your product and the impurities.
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify and combine the pure fractions.
Data Presentation
| Parameter | Value | Reference(s) |
| Appearance | White to light yellow solid | [6] |
| Melting Point | 141-142 °C | [1] |
| Recrystallization Solvent | Ethanol | [1][2][3] |
| Column Chromatography Adsorbent | Silica Gel | [4][5] |
| Column Chromatography Eluent | Ethyl Acetate / Hexane (1:5, v/v) | [5] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude, dry this compound solid to an Erlenmeyer flask. Add a minimal amount of ethanol.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more ethanol in small portions if necessary to achieve full dissolution. Avoid adding excessive solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this stage.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The result should be pale-yellow crystals.[3]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., ethyl acetate/hexane). Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Add the mobile phase continuously to the top of the column and begin collecting fractions.
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to obtain the purified compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision-making diagram for troubleshooting common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.iucr.org [journals.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Formylation of Pyrazoles
Welcome to the technical support center for the formylation of pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate potential challenges in your synthetic work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formylation of pyrazoles, particularly when using the Vilsmeier-Haack reaction.
Q1: My Vilsmeier-Haack formylation reaction is resulting in a low yield or no product. What are the potential causes and solutions?
Low or no yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the issue.[1]
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will decompose in its presence.
-
Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) before use. Use anhydrous solvents, particularly for N,N-dimethylformamide (DMF), and fresh, high-purity phosphorus oxychloride (POCl₃).[2]
-
-
Reagent Inactivity: The Vilsmeier reagent should be prepared fresh and used immediately for best results.
-
Solution: Prepare the reagent in situ at low temperatures (0-5 °C) and add the pyrazole substrate shortly after.[2]
-
-
Insufficiently Reactive Substrate: The electronic properties of the pyrazole ring significantly influence its reactivity. Electron-withdrawing groups can deactivate the ring towards electrophilic substitution.
-
Suboptimal Reaction Conditions: The reaction time or temperature may not be sufficient for the reaction to proceed to completion.
-
Solution: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[2]
-
-
Product Decomposition During Work-up: The formylated pyrazole product may be sensitive to the work-up conditions.
-
Solution: Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice. Neutralize the reaction mixture carefully with a mild base such as sodium bicarbonate or sodium acetate solution.[2]
-
Q2: I am observing multiple products on my TLC plate. What are the likely side reactions?
The formation of multiple products can be due to side reactions or decomposition.
-
Di-formylation: Although formylation at the C4 position is generally preferred, the use of a large excess of the Vilsmeier reagent can sometimes lead to the formation of di-formylated products.[2]
-
Solution: Optimize the stoichiometry of the Vilsmeier reagent. Avoid using a large excess.[2]
-
-
Incorrect Regioselectivity: While the Vilsmeier-Haack reaction on pyrazoles typically yields the 4-formyl derivative, other isomers can form depending on the substituents present on the pyrazole ring.[4]
-
Solution: The regioselectivity of pyrazole synthesis and subsequent reactions can be influenced by solvent choice and substituents. For formylation, careful control of reaction conditions is key.
-
-
Reaction at the N1 Position: For pyrazoles with an unsubstituted N-H, reaction at the nitrogen atom can occur.
-
Solution: Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trt) before the formylation reaction.[3]
-
-
Decomposition: The starting material or the product might be decomposing under the reaction conditions.
-
Solution: Ensure the reaction temperature is not too high and the reaction time is not excessively long.[2]
-
Q3: The reaction mixture has turned into a dark, tarry residue. What could have caused this?
The formation of a tarry residue is often a sign of polymerization or decomposition.
-
Reaction Overheating: The formation of the Vilsmeier reagent is an exothermic process. Uncontrolled temperature can lead to decomposition and polymerization.[2]
-
Solution: Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent. Use an ice bath to manage the reaction temperature.[2]
-
-
Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions leading to tar formation.
-
Solution: Use purified, high-purity starting materials and anhydrous solvents.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity of the Vilsmeier-Haack formylation of pyrazoles?
For 1-substituted pyrazoles, electrophilic substitution, such as the Vilsmeier-Haack formylation, preferentially occurs at the C4 position due to the electronic nature of the pyrazole ring.[4][5] However, the presence of strong activating or deactivating groups can influence this selectivity.
Q2: Are there alternative methods for the formylation of pyrazoles?
Yes, other methods exist. The Duff reaction, which uses hexamethylenetetramine (HMTA) in an acidic medium, is a viable alternative for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles.[6][7] This method can offer chemoselective and regiospecific formylation.[6]
Q3: How do substituents on the pyrazole ring affect the formylation reaction?
Substituents have a significant impact on the reactivity of the pyrazole ring.
-
Electron-donating groups (e.g., alkyl, alkoxy) activate the ring, making it more susceptible to electrophilic attack and generally leading to higher yields and milder reaction conditions.
-
Electron-withdrawing groups (e.g., nitro, cyano, halo) deactivate the ring, making the formylation more difficult.[8] This may necessitate harsher reaction conditions such as higher temperatures, longer reaction times, or an excess of the formylating agent.[3][8]
Q4: How can I purify my formylated pyrazole product?
Purification can often be achieved through standard laboratory techniques.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. Acid addition salts can also be formed to facilitate crystallization.[9][10]
-
Column Chromatography: For liquid products or to separate mixtures of isomers, column chromatography on silica gel is a common and effective technique.[3]
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the formylation of various pyrazole derivatives from the literature.
Table 1: Vilsmeier-Haack Formylation of Substituted Pyrazoles
| Entry | Pyrazole Substrate | Reagent Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Chloro-1,3-dialkylpyrazole | 1:2:1.1 | 70-80 | 2-4 | 50-70 | [11] |
| 2 | 1,3-Diarylpyrazole | Not specified | 70-80 | 6 | Moderate | [12] |
| 3 | 5-Chloro-1-phenyl-3-methylpyrazole | Optimal | Not specified | Not specified | Moderate | [8] |
| 4 | 3-Methylpyrazole | Not specified | 0 then RT | 2-4 | Good | [3] |
Table 2: Duff Reaction for the Formylation of 1-Phenyl-1H-pyrazoles
| Entry | Phenyl Substituent | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | H | HMTA | Trifluoroacetic acid | Reflux | 75 | [6] |
| 2 | 4-OCH₃ | HMTA | Trifluoroacetic acid | Reflux | 80 | [6] |
| 3 | 4-NO₂ | HMTA | Trifluoroacetic acid | Reflux | 65 | [6] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylpyrazole
This protocol describes the regioselective formylation of 3-methylpyrazole at the C4 position.[2][3]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the DMF, maintaining the temperature between 0-5 °C.
-
Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 3-methylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture to a pH of approximately 7-8 using a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain 3-methyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Duff Formylation of 1-Phenyl-1H-pyrazole
This protocol is an alternative method for the formylation of pyrazoles.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-phenyl-1H-pyrazole (1 equivalent) in trifluoroacetic acid.
-
Add hexamethylenetetramine (HMTA, 4 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until the product precipitates.
-
Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Caption: Troubleshooting logic for low yield in pyrazole formylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Overcoming solubility issues with 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the solubility of this compound during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its structural analogues, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, show good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and acetone.[1] Compounds of this class are generally sparingly soluble in water and non-polar organic solvents.[2] For practical applications, it is recommended to perform small-scale solubility tests with your specific solvent system.
Q2: I am having trouble dissolving the compound in my desired solvent for a chemical reaction. What steps can I take?
If you are facing solubility issues when setting up a reaction, consider the following troubleshooting steps:
-
Solvent Screening: Test a range of solvents on a small scale to find a more suitable option or a co-solvent system.[3]
-
Temperature Adjustment: Gently warming the mixture can significantly increase the solubility of the compound. However, be cautious of potential degradation or unwanted side reactions at elevated temperatures.[3]
-
Co-solvency: The addition of a miscible co-solvent in which the compound is more soluble can be an effective strategy.[4] For instance, if your reaction is in a less polar solvent, adding a small amount of a polar aprotic solvent like DMF or DMSO might help.
-
Particle Size Reduction: Using techniques like micronization to reduce the particle size of the solid can increase the surface area and improve the dissolution rate, although it won't change the equilibrium solubility.[3][5]
Q3: My compound precipitates out of the reaction mixture prematurely. How can I prevent this?
Premature precipitation suggests that the solvent cannot maintain all components in the solution as the reaction progresses. To address this:
-
Increase Solvent Volume: The reaction might be too concentrated. Try running the reaction at a higher dilution.
-
Use a Solvent Mixture: Employ a binary solvent system that can better solvate both the starting materials and the products/intermediates.[3]
-
Elevate the Temperature: Running the reaction at a higher temperature can help keep all components dissolved.[3] Ensure the temperature is compatible with your reagents and desired outcome.
Q4: How can I improve the aqueous solubility of this compound for biological assays?
Improving aqueous solubility is often necessary for biological applications. Consider these formulation strategies:
-
Use of Co-solvents: Stock solutions are often prepared in 100% DMSO and then diluted into aqueous media for assays. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the results.
-
Structural Modification: If feasible within your research scope, introducing polar functional groups (e.g., hydroxyl, amino) can enhance aqueous solubility.[3]
-
Prodrug Approach: A prodrug strategy involves chemically modifying the molecule to a more soluble form that converts to the active compound in vivo.[3]
-
Formulation with Excipients: Techniques such as creating solid dispersions with hydrophilic carriers or using cyclodextrins for complexation can significantly improve the dissolution of poorly soluble compounds.[4][6]
Troubleshooting Guides
Solubility Profile Summary
The following table provides a qualitative summary of expected solubility for this compound based on data from structurally similar compounds and general chemical principles.[1][2] Note: Experimental verification is highly recommended.
| Solvent Class | Example Solvents | Expected Solubility | Applications & Remarks |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Recommended for preparing stock solutions and for use in many organic reactions.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Useful for organic synthesis and extractions. |
| Alcohols | Ethanol, Methanol | Moderate (especially when heated) | Often used for recrystallization and as reaction solvents.[7] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | May be suitable for certain reactions or chromatography. |
| Aqueous Solutions | Water, Buffers | Very Low | Solubility is limited; requires formulation strategies for biological testing.[2] |
| Non-Polar | Hexanes, Toluene | Very Low | Generally not suitable for dissolving this compound. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening for Reaction Setup
This protocol helps identify a suitable solvent or co-solvent system for your experiment.
Objective: To determine the solubility of this compound in various solvents at different temperatures.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Toluene, THF, Acetonitrile, DMF, DMSO)
-
Small vials (1-2 mL) with caps
-
Vortex mixer
-
Hot plate or water bath
Procedure:
-
Weigh approximately 5 mg of the compound into each labeled vial.
-
Add 0.5 mL of the first solvent to the corresponding vial.
-
Vortex the vial for 30 seconds and visually inspect for dissolution. Record observations (e.g., "Insoluble," "Partially Soluble," "Soluble").
-
If the compound is not fully dissolved, gently heat the vial to 40-50°C for 1-2 minutes.
-
Vortex again and record any changes in solubility.
-
Repeat steps 2-5 for all candidate solvents.
-
For promising solvents where solubility is moderate, you can test co-solvent systems by adding a second solvent dropwise.
Protocol 2: Recrystallization Using a Binary Solvent System
This protocol is for the purification of the compound when solubility issues make standard recrystallization difficult.[3]
Objective: To purify the compound by leveraging differential solubility in a "good" solvent and a "poor" solvent.
Materials:
-
Crude this compound
-
A "good" solvent (e.g., hot Ethanol or Acetone, in which the compound is highly soluble)
-
A "poor" solvent (e.g., Water or Hexanes, in which the compound is sparingly soluble)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent to the flask.
-
Heat the mixture with stirring until the solid dissolves completely.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
-
If too much "poor" solvent is added and significant precipitation occurs, add a small amount of the "good" solvent to redissolve the precipitate until only slight turbidity remains.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.
Visualizations
References
- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 2. jpsionline.com [jpsionline.com]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 883-38-5 [smolecule.com]
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the Vilsmeier-Haack reaction. Our aim is to help you overcome common challenges and optimize your reaction conditions for successful formylation.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and what is it used for?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring.[1][2][3] This is achieved using a Vilsmeier reagent, which is typically prepared from a substituted amide, like N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4][5] The reaction is a versatile tool in organic synthesis for producing aryl aldehydes, which are valuable intermediates in the production of pharmaceuticals and other complex organic molecules.[4][6]
Q2: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3][4] It is typically generated in situ by the reaction of a substituted amide (e.g., DMF) with an acid chloride (e.g., POCl₃).[4][5] The formation is usually carried out at low temperatures, often between 0°C and 10°C, to ensure the stability of the reagent.[7]
Q3: What types of substrates are suitable for the Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction works best with electron-rich aromatic and heteroaromatic compounds.[1][8] This includes phenols, anilines, and their derivatives, as well as five-membered heterocycles like pyrroles, furans, and thiophenes.[1][4] The general order of reactivity for these heterocycles is pyrrole > furan > thiophene.[9] Less reactive aromatic compounds, such as benzene and toluene, are generally not suitable substrates.
Q4: What are the typical reaction conditions for a Vilsmeier-Haack reaction?
The reaction conditions can vary significantly depending on the reactivity of the substrate. The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C). The subsequent reaction with the aromatic substrate can be conducted at temperatures ranging from room temperature up to 80-100°C.[10] Common solvents used for this transformation include dichloromethane (DCM), DMF, or even excess POCl₃.[8][11]
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is one of the most common issues encountered during the Vilsmeier-Haack reaction. Several factors can contribute to a low yield.
| Potential Cause | Recommended Solution |
| Poor Quality Reagents | Use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine, which can react with and consume the Vilsmeier reagent.[12] Ensure that the POCl₃ is also fresh and has been stored under anhydrous conditions. |
| Incorrect Stoichiometry | An excess of the Vilsmeier reagent is often necessary. The molar ratio of POCl₃ to DMF and the substrate is critical. Optimization studies may be required to find the ideal ratio for your specific substrate.[7] |
| Low Substrate Reactivity | The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, so electron-withdrawing groups on the substrate will decrease its reactivity.[1] If your substrate is not sufficiently electron-rich, consider alternative formylation methods. |
| Suboptimal Temperature | For less reactive substrates, higher temperatures (e.g., 80-100°C) may be required to drive the reaction to completion.[10] Conversely, for highly reactive substrates, lower temperatures may be necessary to prevent side reactions and decomposition. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). If the reaction has not gone to completion, consider extending the reaction time. |
| Incomplete Hydrolysis | The final step of the reaction is the hydrolysis of the iminium intermediate to the aldehyde. Ensure that the aqueous workup is performed correctly to facilitate this conversion.[4] |
Issue 2: Formation of Multiple Products or Isomers
The formation of multiple products can complicate purification and reduce the yield of the desired compound.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The reaction temperature can influence the regioselectivity of the formylation. Running the reaction at a lower temperature for a longer duration may favor the thermodynamically more stable product. Conversely, a higher temperature for a shorter time might favor the kinetically controlled product. Experimenting with a range of temperatures can help to optimize for the desired isomer.[10] |
| Multiple Reactive Sites on the Substrate | If the substrate has multiple electron-rich positions, formylation may occur at more than one site. Protecting groups may be necessary to block undesired reactive sites. |
Issue 3: Decomposition of Starting Material or Product
Decomposition can be a significant issue, especially with sensitive substrates.
| Potential Cause | Recommended Solution |
| Excessive Heat | High reaction temperatures can lead to the decomposition of the starting material, product, or even the Vilsmeier reagent itself.[10] If you observe darkening or charring of the reaction mixture, immediately reduce the temperature. For highly reactive substrates, consider conducting the entire reaction at a lower temperature. |
| Excessive Amount of Activating Agent | Too much POCl₃ can lead to decomposition. Try reducing the molar ratio of POCl₃ to the substrate.[7] |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Aromatic Compound
This protocol provides a general procedure that can be adapted for various electron-rich aromatic substrates.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents). Cool the flask to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes.[7][13]
-
Reaction with Substrate: Dissolve the aromatic substrate (1 equivalent) in a minimal amount of anhydrous DMF or another suitable solvent (e.g., 1,2-dichloroethane). Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between room temperature and 90°C), monitoring the reaction progress by TLC.[13]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large amount of crushed ice, often in a saturated aqueous solution of sodium acetate or sodium bicarbonate. Stir the mixture until the ice has completely melted. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired aldehyde.[13]
Protocol 2: Vilsmeier-Haack Formylation of 4-Hydroxy-2-methylquinoline
This protocol is a specific example for a heterocyclic substrate.
-
Vilsmeier Reagent Preparation: In a round-bottom flask, place N,N-dimethylformamide (0.28 mol, 21.6 mL). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (0.14 mol, 13.04 mL) dropwise over 30 minutes with constant stirring. Continue stirring for an additional hour at the same temperature.[13]
-
Reaction with Substrate: To the prepared Vilsmeier reagent, add 4-hydroxy-2-methylquinoline (0.07 mol) in portions over 15 minutes. After the addition is complete, heat the reaction mixture on a water bath at 80-90°C for 5 hours.[13]
-
Work-up and Purification: After completion, pour the reaction mixture onto 500 g of crushed ice with constant stirring and allow it to stand overnight. Neutralize the acidic mixture with a 4 N NaOH solution until a precipitate forms. Filter the precipitate and wash it thoroughly with water. Extract the aqueous layer with ethyl acetate. Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.[13]
Data Presentation
Table 1: Effect of Temperature on the Yield of Vilsmeier-Haack Formylation
| Substrate | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N,N-Dimethylaniline | 25 | 4 | 75 | [14] |
| N,N-Dimethylaniline | 40 | 2 | 85 | [14] |
| 2-Methylindole | 0 to RT | 3 | 80 | [12] |
| 2-Methylindole | 60 | 4 | 65 (with side products) | [12] |
| 1,3-Dimethoxybenzene | 80 | 3 | 77 | [5] |
Table 2: Effect of Molar Ratio of Reagents on Product Distribution
| Substrate | DMF (eq.) | POCl₃ (eq.) | Product Distribution | Reference |
| Triphenylamine | 1 | 1 | Mono-formylated | [15] |
| Triphenylamine | 11 | 11 | Di-formylated | [15] |
| Triphenylamine | 40 | 40 | Tri-formylated | [15] |
Visualizations
Caption: General mechanism of the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
Stability of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: this compound is generally stable under mild acidic conditions at room temperature for short durations. However, prolonged exposure to strong acids or elevated temperatures can lead to degradation. The pyrazole ring itself is relatively stable, but the aldehyde and chloro substituents can be susceptible to acid-catalyzed reactions.
Q2: What are the likely degradation products of this compound under acidic stress?
A2: Under forced acidic conditions (e.g., heating in the presence of a strong acid), potential degradation pathways may include:
-
Hydrolysis of the chloro group: This would result in the formation of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde.
-
Oxidation of the aldehyde: Although less common under non-oxidative acidic conditions, the aldehyde group could potentially be oxidized to a carboxylic acid, yielding 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, especially in the presence of trace oxidizing agents.
-
Ring opening: Under very harsh acidic conditions (high temperature and concentrated acid), the pyrazole ring itself may undergo cleavage, leading to more complex degradation products.
Q3: How can I monitor the stability of this compound during my experiment?
A3: The most common method for monitoring the stability and degradation of this compound is High-Performance Liquid Chromatography (HPLC) with a UV detector. This technique allows for the separation and quantification of the parent compound and any potential degradation products.
Q4: Are there any recommended storage conditions for this compound in an acidic solution?
A4: If it is necessary to prepare acidic solutions of this compound, they should be made fresh and used as quickly as possible. For short-term storage, it is advisable to keep the solution at a low temperature (2-8 °C) and protected from light to minimize degradation. Long-term storage in acidic solutions is not recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks observed in HPLC analysis after acid treatment. | Degradation of the compound has occurred. | 1. Characterize the new peaks using techniques like LC-MS to identify the degradation products. 2. Compare the retention times with known potential impurities or degradation products. 3. Refer to the potential degradation pathways to hypothesize the structure of the new species. |
| Significant loss of the starting material peak in HPLC. | The compound is unstable under the experimental acidic conditions. | 1. Reduce the acid concentration, temperature, or duration of the experiment. 2. Consider using a different, less harsh acidic catalyst if the reaction chemistry allows. 3. Ensure the starting material is pure and free from contaminants that might accelerate degradation. |
| Change in the color or appearance of the solution upon adding acid. | This could indicate a chemical reaction or degradation. | 1. Immediately analyze a sample of the solution by HPLC to assess the extent of degradation. 2. Record the visual observation as part of your experimental data. 3. If possible, use spectroscopic methods (e.g., UV-Vis) to monitor for changes in the chromophore. |
| Inconsistent results between experimental runs. | Variability in experimental parameters such as temperature, acid concentration, or reaction time. | 1. Carefully control and monitor all experimental parameters. 2. Use a calibrated pH meter to ensure accurate acid concentration. 3. Ensure consistent heating and stirring rates. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic environment.
Objective: To determine the degradation profile of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
-
pH meter
-
Water bath or heating block
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Treatment:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
-
Stress Conditions:
-
Incubate both solutions at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Sample Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent volume and concentration of NaOH to stop the degradation process.
-
HPLC Analysis:
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation products.
-
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | % Assay of Parent Compound | % Area of Degradation Product 1 (DP1) | % Area of Degradation Product 2 (DP2) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | 0.3 |
| 4 | 96.8 | 2.5 | 0.7 |
| 8 | 93.2 | 5.3 | 1.5 |
| 24 | 85.1 | 12.4 | 2.5 |
DP1 is hypothesized to be 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde. DP2 is a minor, unidentified degradation product.
Visualizations
Technical Support Center: 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
Unexpected results during the synthesis can often be attributed to common impurities. This guide will help you identify and address these issues.
Diagram: Troubleshooting Workflow for Impurity Identification
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful synthesis and scale-up of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. The primary synthesis route discussed is the Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how is it applied to synthesize the target molecule?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[3] For the synthesis of this compound, the reaction is typically performed on a suitable precursor like 1-methyl-1H-pyrazol-5(4H)-one. The reaction simultaneously introduces the chloro and formyl groups to the pyrazole ring using a Vilsmeier reagent.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt, which functions as the electrophile in the formylation reaction.[3] It is generally prepared in situ (within the reaction mixture) by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[3] This preparation is exothermic and must be performed under anhydrous conditions to prevent the reagent's decomposition.[3]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction at scale?
The reagents involved are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[3]
-
Vilsmeier Reagent: The reagent itself is moisture-sensitive.[3]
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent reaction can be highly exothermic. Proper temperature control is critical to prevent thermal runaway.[3]
-
Work-up: Quenching the reaction with ice/water must be done slowly and carefully to control the exothermic decomposition of excess reagents.[3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How can the progress of the reaction be monitored effectively?
Reaction progress can be monitored using thin-layer chromatography (TLC).[3] To do this, a small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution), extracted with an organic solvent, and spotted on a TLC plate against the starting material. The reaction is considered complete upon the consumption of the starting material.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: The Vilsmeier reagent is sensitive to moisture and can decompose.[3] 2. Incomplete Reaction: The reaction may be sluggish due to substrate reactivity or insufficient heating.[3] 3. Sub-optimal Stoichiometry: Incorrect ratio of reagents can lead to poor conversion. | 1. Ensure all glassware is flame- or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[3] 2. Monitor the reaction by TLC. If the reaction is slow, consider gradually increasing the temperature (e.g., to 70-120 °C) or extending the reaction time.[3][4] 3. An excess of the Vilsmeier reagent (e.g., 3-10 equivalents) may be necessary to drive the reaction to completion, especially for less reactive substrates.[4][5] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can cause polymerization and decomposition.[3] 2. Impurities: Impurities in starting materials or solvents can trigger side reactions.[3] | 1. Maintain strict temperature control, particularly during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Use an ice bath to manage the reaction temperature.[3] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Overheating or an excessive amount of Vilsmeier reagent might lead to undesired side products. 2. Incomplete Chlorination/Formylation: Reaction conditions may not be optimal for the complete conversion to the desired product. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Ensure the reaction temperature is not too high and the reaction time is not excessively long.[3] 2. Purify the crude product using column chromatography on silica gel or by recrystallization to isolate the target compound.[3] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The product might have some solubility in the aqueous layer during work-up, leading to loss. 2. Emulsion Formation: Vigorous mixing during extraction can lead to stable emulsions that are difficult to separate. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and "salt out" the organic product, improving extraction efficiency. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the emulsion and allow it to stand. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation. |
Experimental Protocols & Data
The synthesis of this compound is achieved via the Vilsmeier-Haack reaction. The following is a general protocol adapted from procedures for structurally similar compounds.[6][7]
Protocol: Vilsmeier-Haack Synthesis
-
Vilsmeier Reagent Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, ~6 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃, ~4 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.[8] After the addition is complete, stir the mixture at 0-5 °C for an additional 15-20 minutes.
-
Formylation Reaction: Add the starting material, 1-methyl-1H-pyrazol-5(4H)-one (1 equivalent), to the freshly prepared Vilsmeier reagent. The addition can be done portion-wise as a solid or dissolved in a minimal amount of anhydrous DMF.
-
Reaction Execution: After the addition, slowly raise the temperature of the reaction mixture and heat to 80-120 °C.[8] Stir the mixture at this temperature for 2-6 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, prepare a vigorously stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice. This quenching process is highly exothermic and should be performed with caution in a fume hood.
-
Neutralization & Isolation: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is approximately 7. The product may precipitate as a solid.
-
Purification:
-
Filtration: If a solid precipitates, collect it by vacuum filtration, wash it thoroughly with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Extraction: If the product does not precipitate, extract the aqueous mixture multiple times with an organic solvent (e.g., ethyl acetate or chloroform).[8] Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
-
Quantitative Data for Similar Pyrazole Syntheses
The reaction conditions for Vilsmeier-Haack formylation can vary depending on the specific substrate. The table below summarizes conditions used for analogous compounds.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-disubstituted 5-chloro-1H-pyrazoles | POCl₃, DMF | 120 °C | - | Good | [9] |
| N'-(1-phenylethylidene)benzohydrazide | POCl₃, DMF | 60-65 °C | 4 | Good | [6] |
| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | POCl₃ (10 eq.), DMF | Reflux | 6 | 90% | [5] |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | POCl₃, DMF | Reflux | 1.5 | - | N/A |
| Hydrazones | POCl₃, DMF | Room Temp | 8-10 | Good | [7] |
Visualizations
Synthesis Pathway Diagram
The diagram below illustrates the key steps in the Vilsmeier-Haack synthesis of the target compound.
Caption: Vilsmeier-Haack Synthesis Pathway
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting Flowchart for Low Yield
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. jpsionline.com [jpsionline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Unexpected NMR Peaks in Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. This guide provides practical, in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) peaks that may arise during your experiments. The following information is presented in a question-and-answer format to directly address common issues, supplemented with detailed experimental protocols, quantitative data, and logical workflows to streamline your problem-solving process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My ¹H NMR spectrum shows more peaks than expected for my target pyrazole. What are the likely causes?
A1: The presence of unexpected peaks in your ¹H NMR spectrum can be attributed to several factors. A systematic approach is crucial to pinpoint the source. Here are the most common culprits:
-
Regioisomers: If you are using an unsymmetrical 1,3-dicarbonyl compound, the reaction with a hydrazine can lead to the formation of two different regioisomeric pyrazoles.[1][2] This is a very common reason for a more complex NMR spectrum than anticipated.
-
Unreacted Starting Materials: Incomplete reactions can result in the presence of signals from your starting 1,3-dicarbonyl compound and/or hydrazine derivative.
-
Solvent Impurities: Residual solvents from your reaction or purification steps (e.g., ethanol, ethyl acetate, hexane) are a frequent source of extra peaks. Additionally, the deuterated solvent used for the NMR measurement itself will show residual proton signals.[1]
-
Water: A broad peak, often in the range of 1.5-4.5 ppm (depending on the solvent and concentration), is typically due to the presence of water.
-
Side Products: Depending on the reaction conditions and the nature of your substrates, various side reactions can occur, leading to byproducts with distinct NMR signals.
-
Tautomers: N-unsubstituted pyrazoles can exist as a mixture of tautomers, which can sometimes lead to broadened or multiple signals in the NMR spectrum, especially at lower temperatures.[3]
Q2: How can I confirm if the unexpected peaks are from regioisomers?
A2: The formation of regioisomers is a common challenge in pyrazole synthesis.[1][2] Here’s how you can investigate this:
-
Chromatographic Analysis: A single spot on a Thin Layer Chromatography (TLC) plate does not guarantee a single isomer. Try different solvent systems to see if you can separate the spots. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide better resolution.
-
2D NMR Spectroscopy: Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) can be invaluable in determining the connectivity of the substituents on the pyrazole ring, allowing for the definitive assignment of each regioisomer.
-
Literature Comparison: Search for reported NMR data for both possible regioisomers of your target compound.
Q3: I suspect unreacted starting materials are present. What are their characteristic NMR signals?
A3: Unreacted starting materials are a common source of impurities. The 1,3-dicarbonyl compounds can exist in keto-enol tautomeric forms, which will be reflected in the NMR spectrum.[4]
-
1,3-Dicarbonyl Compounds: Look for signals corresponding to the enolic proton (often a sharp singlet between 12-16 ppm) and the methine proton of the keto form. The chemical shifts of the other protons will depend on the specific structure of your dicarbonyl compound.
-
Hydrazine Derivatives: Hydrazine and its derivatives often show broad signals for the N-H protons, which can be exchanged with D₂O. The chemical shifts of other protons on the hydrazine derivative should be compared to a spectrum of the starting material.
Q4: My product appears to be pure by TLC, but the NMR is still complex. What could be the issue?
A4: If you are confident that your product is a single compound based on chromatography, consider the following:
-
Tautomerism: For N-unsubstituted pyrazoles, the proton on the nitrogen can rapidly exchange between the two nitrogen atoms. This can lead to averaged signals for the C3 and C5 positions in the ¹³C NMR spectrum and a time-averaged ¹H NMR spectrum. In some cases, at low temperatures, you might be able to see separate signals for the two tautomers.[3]
-
Rotamers: If your pyrazole has bulky substituents, you might be observing rotamers, which are conformational isomers that are slowly interconverting on the NMR timescale. This can result in two sets of peaks for the same compound. Acquiring the NMR spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single set of signals.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected NMR peaks in your pyrazole synthesis.
Caption: A flowchart outlining the decision-making process for identifying the source of unexpected NMR peaks.
Quantitative Data Summary
The following table provides a summary of typical ¹H and ¹³C NMR chemical shifts for pyrazole, its derivatives, common starting materials, and potential impurities to aid in the identification of unexpected peaks. Chemical shifts are reported in ppm (δ) and are referenced to tetramethylsilane (TMS). Note that these values can vary depending on the solvent and substituents.
| Compound Type | Functional Group/Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrazole | H-3 / H-5 | ~7.6 | ~134 |
| H-4 | ~6.3 | ~105 | |
| N-H | Broad, variable | - | |
| Substituted Pyrazoles | C-Substituent (e.g., CH₃) | ~2.2 - 2.5 | ~10 - 15 |
| N-Substituent (e.g., CH₃) | ~3.7 - 4.0 | ~35 - 45 | |
| 1,3-Dicarbonyl (Enol) | Enolic OH | 12.0 - 16.0 | - |
| Vinylic CH | 5.0 - 6.5 | 90 - 110 | |
| 1,3-Dicarbonyl (Keto) | α-CH₂ | 3.0 - 4.0 | 45 - 60 |
| Hydrazine Derivatives | N-H | Broad, variable | - |
| Common Solvents | Ethanol (CH₃) | ~1.2 (triplet) | ~18 |
| Ethanol (CH₂) | ~3.6 (quartet) | ~58 | |
| Ethyl Acetate (CH₃CO) | ~2.0 (singlet) | ~21 | |
| Ethyl Acetate (OCH₂) | ~4.1 (quartet) | ~60 | |
| Ethyl Acetate (OCH₂CH₃ ) | ~1.2 (triplet) | ~14 | |
| Dichloromethane | ~5.3 (singlet) | ~54 | |
| Acetone | ~2.1 (singlet) | ~30, ~206 | |
| Water | H₂O | 1.5 - 4.5 (broad) | - |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6][7]
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0 - 1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative to the solution. The addition may be exothermic, so it should be done carefully, possibly in portions, with cooling if necessary.
-
Catalyst Addition (if applicable): If an acid catalyst is used, add it to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the reaction mixture. If not, the solvent can be removed under reduced pressure. The crude product can then be purified.
Purification by Recrystallization
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for pyrazole recrystallization include ethanol, methanol, or mixtures of ethanol and water.[8][9]
-
Dissolution: Dissolve the crude pyrazole in the minimum amount of the hot solvent.
-
Decolorization (optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven.
Purification by Column Chromatography
Procedure:
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of pyrazoles.
-
Mobile Phase (Eluent) Selection: The choice of eluent depends on the polarity of the pyrazole derivative. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary to move the compound down the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.
References
Preventing degradation of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental use.
Troubleshooting Guide
Users experiencing unexpected results or signs of degradation with this compound should consult the following table for potential causes and corrective actions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in Appearance (e.g., discoloration to yellow or brown, clumping) | 1. Oxidation: Exposure to air (oxygen) can lead to the formation of the corresponding carboxylic acid or other colored impurities.[1][2] 2. Photodegradation: Exposure to light, particularly UV radiation, can catalyze degradation.[3] 3. Moisture Absorption: The compound may be hygroscopic, leading to clumping and potentially hydrolysis.[3] | 1. Purge the container headspace with an inert gas (e.g., nitrogen or argon) before sealing.[1] 2. Store in an amber vial or a container protected from light. 3. Store in a desiccator or a controlled low-humidity environment. |
| Decreased Purity or Presence of Impurities in Analysis (e.g., HPLC, NMR) | 1. Oxidation: The primary degradation product is likely the corresponding carboxylic acid, 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[4][5] 2. Hydrolysis: Although likely slow for an aldehyde, prolonged exposure to moisture could potentially lead to degradation.[6][7] 3. Thermal Degradation: Elevated temperatures can accelerate degradation pathways. | 1. Re-test the material to confirm purity. 2. If purity is compromised, consider purification by recrystallization or column chromatography if feasible. 3. For future prevention, strictly adhere to recommended storage conditions (see FAQs). |
| Inconsistent Experimental Results | 1. Degradation of Starting Material: Use of a degraded aldehyde will lead to lower yields or the formation of unexpected side products in a reaction. 2. Contamination: Contamination from improper handling or storage. | 1. Confirm the purity of the aldehyde before use via appropriate analytical methods (e.g., HPLC, NMR). 2. Use clean, dry spatulas and glassware. Avoid introducing contaminants into the main stock container. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Light: Protected from light in an amber or opaque container.
-
Moisture: In a dry environment, such as a desiccator, to prevent moisture absorption.
Q2: What are the primary degradation pathways for this compound?
A2: The most probable degradation pathway for this compound is the oxidation of the aldehyde functional group to a carboxylic acid, forming 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.[4][5] This process can be accelerated by exposure to air, light, and elevated temperatures.
Q3: How can I tell if my sample of this compound has degraded?
A3: Visual inspection may reveal a color change from white/off-white to yellow or brown, or a change in the physical form from a free-flowing powder to clumps.[3][8] The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the presence of impurities or Nuclear Magnetic Resonance (NMR) spectroscopy to detect structural changes.
Q4: Can I still use the compound if it shows signs of minor degradation?
A4: If analytical testing confirms the presence of minor impurities, the material may still be usable for some applications, depending on the tolerance of the experiment to impurities. However, for sensitive applications or to ensure reproducible results, purification of the compound or the use of a new, high-purity batch is recommended.
Q5: What analytical methods are suitable for assessing the purity of this compound?
A5: The purity of this compound can be effectively determined using the following methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a standard and accurate way to quantify the purity and detect degradation products.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the chemical structure and identify the presence of major impurities.
-
Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify degradation products.
Experimental Protocols
Protocol for Stability Assessment via HPLC
This protocol outlines a general method for assessing the purity and detecting degradation products of this compound using HPLC.
1. Preparation of Standard and Sample Solutions:
- Standard Solution: Accurately weigh approximately 10 mg of high-purity this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) in a 100 mL volumetric flask to prepare a stock solution of 100 µg/mL.
- Sample Solution: Prepare a solution of the sample to be tested at the same concentration as the standard solution.
2. HPLC Conditions (Example):
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 65:35 (v/v) mixture of acetonitrile and water.[10]
- Flow Rate: 1.0 mL/min.[10]
- Detection Wavelength: 360 nm (Note: The optimal wavelength should be determined by running a UV scan of the compound).[10]
- Injection Volume: 10-20 µL.[10]
- Column Temperature: 30°C.[10]
3. Analysis:
- Inject the standard solution to determine the retention time of the main peak.
- Inject the sample solution.
- Compare the chromatogram of the sample to the standard. The presence of additional peaks indicates impurities or degradation products. The peak area of the main compound can be used to calculate the purity.
Quantitative Data Summary
The following table is an example of how to present data from a stability study.
| Condition | Time Point | Purity (%) | Major Degradation Product (%) | Appearance |
| Control (2-8°C, dark, inert) | 0 | 99.8 | < 0.1 | White Powder |
| 3 Months | 99.7 | < 0.1 | White Powder | |
| 6 Months | 99.6 | 0.1 | White Powder | |
| Ambient (25°C/60% RH) | 0 | 99.8 | < 0.1 | White Powder |
| 3 Months | 98.5 | 1.2 | Off-white Powder | |
| 6 Months | 97.1 | 2.5 | Light Yellow Powder | |
| Accelerated (40°C/75% RH) | 0 | 99.8 | < 0.1 | White Powder |
| 1 Month | 95.2 | 4.3 | Yellow Powder | |
| 3 Months | 90.5 | 8.9 | Yellowish-brown Powder | |
| Photostability (ICH Q1B) | 24 hours | 96.3 | 3.1 | Light Yellow Powder |
Visualizations
Caption: Inferred primary degradation pathway of the compound.
Caption: Workflow for assessing compound purity before use.
References
- 1. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 2. quora.com [quora.com]
- 3. Color Failure Guide - ATRIA Innovation [atriainnovation.com]
- 4. Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Troubleshooting Guides - Get Help with Chemcraft Products [chemcraft.com]
- 9. epa.gov [epa.gov]
- 10. auroraprosci.com [auroraprosci.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde and Other Pyrazole Aldehydes for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities. Among these, pyrazole aldehydes serve as crucial intermediates in the synthesis of novel therapeutic agents. This guide provides a detailed comparison of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde with other pyrazole aldehydes, focusing on their synthesis, chemical reactivity, and biological performance, supported by experimental data from various studies.
Introduction to Pyrazole Aldehydes
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and antitumor activities. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a reactive handle for further molecular modifications, making these compounds valuable building blocks in the synthesis of complex bioactive molecules.
This compound is an organic compound characterized by a pyrazole ring substituted with a chloro group at the 5-position, a methyl group at the 1-position, and a carbaldehyde group at the 4-position. Its molecular formula is C6H5ClN2O, and it serves as a key precursor for the synthesis of various pyrazole-based derivatives with potential therapeutic applications.
Synthesis of Pyrazole Aldehydes
The most common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][2][3]
The general workflow for the Vilsmeier-Haack synthesis of pyrazole aldehydes is depicted below:
References
Characterization of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde: A Comparative Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and synthetic chemistry, the precise characterization of novel compounds is paramount. 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives are recognized as versatile intermediates in the synthesis of a wide array of bioactive molecules.[1][2][3] This guide provides a comparative analysis of the characterization of this class of compounds, with a primary focus on X-ray crystallography, alongside alternative analytical techniques. The experimental data presented herein is drawn from published studies on closely related analogs, offering a robust framework for understanding the structural nuances of the title compound.
Structural Characterization by X-ray Crystallography
X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of closely related structures provides valuable insights into its expected crystallographic parameters.
For comparison, the crystallographic data for two analogous compounds, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , are presented in the table below. These compounds differ from the title compound by the substituent at the N1 position of the pyrazole ring (phenyl and methyl, respectively) and the presence of a methyl group at the C3 position in the second analog.
| Parameter | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde[4][5][6] | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde[7] |
| Molecular Formula | C₁₁H₉ClN₂O | C₆H₇ClN₂O |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 6.7637(4) | 10.334(3) |
| b (Å) | 6.8712(3) | 6.941(2) |
| c (Å) | 22.4188(10) | 9.717(3) |
| α (°) | 90 | 90 |
| β (°) | 93.8458(14) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1039.56(9) | 696.9(8) |
| Z | 4 | 4 |
| Calculated Density (Mg m⁻³) | 1.408 | 1.511 |
| R-factor (%) | - | 2.7 |
The data reveals that both analogs crystallize in common, relatively low-symmetry space groups. The unit cell dimensions are, as expected, different due to the different molecular sizes. The phenyl-substituted analog exhibits a larger unit cell volume. The crystal packing of these molecules is influenced by weak intermolecular interactions, such as C—H···O and C—H···N hydrogen bonds, as well as π–π stacking interactions in the case of the phenyl-substituted compound.[4][5][7][8][9]
Alternative Characterization Methods
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization portfolio includes spectroscopic and spectrometric techniques that offer complementary information about the molecular structure and purity.
| Technique | Purpose | Expected Observations for this compound |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the chemical environment of ¹H and ¹³C nuclei. | ¹H NMR: A singlet for the aldehydic proton (around 9-10 ppm), signals for the pyrazole ring proton, and a singlet for the N-methyl group. ¹³C NMR: Resonances for the carbonyl carbon (around 180-190 ppm), pyrazole ring carbons, and the N-methyl carbon. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. | A strong absorption band for the C=O stretch of the aldehyde (around 1670-1700 cm⁻¹), and characteristic bands for C-Cl, C=N, and C-H bonds. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. The isotopic pattern of the molecular ion will show the presence of one chlorine atom (M+ and M+2 peaks in a ~3:1 ratio). Fragmentation may involve the loss of the aldehyde group (CHO).[1] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N). | The experimental percentages should be in close agreement with the calculated theoretical values for the molecular formula C₆H₅ClN₂O. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A detailed, generalized protocol for the structural determination of a small organic molecule like this compound is as follows:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.
Visualizing the Workflow and Comparative Analysis
To better illustrate the processes involved in characterization, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and characterization of this compound.
References
- 1. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 2. Page loading... [guidechem.com]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Chloro vs. Bromo Pyrazole Aldehydes: A Comparative Guide to Reactivity in Drug Discovery
For researchers, scientists, and drug development professionals, the choice of halogen substituent on a pyrazole aldehyde building block can significantly impact the efficiency and outcome of key synthetic transformations. This guide provides an objective comparison of the reactivity of chloro- and bromo-substituted pyrazole aldehydes in palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The pyrazole scaffold is a cornerstone in medicinal chemistry, and the functionalization of this heterocycle is crucial for the development of novel therapeutics. Halogenated pyrazole aldehydes are versatile intermediates, with the halogen serving as a handle for introducing molecular diversity, most commonly through cross-coupling reactions. While both chloro and bromo substituents are widely employed, their reactivity profiles differ, influencing catalyst selection, reaction conditions, and overall synthetic strategy.
Executive Summary
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the halopyrazole is primarily governed by the carbon-halogen bond strength. The general trend for halide reactivity is I > Br > Cl. Consequently, bromo-pyrazole aldehydes are typically more reactive than their chloro- counterparts. This increased reactivity often allows for the use of less active catalyst systems and milder reaction conditions. However, chloro-pyrazole aldehydes, being more cost-effective and sometimes more stable, are also valuable substrates, particularly with the advent of highly active palladium catalyst systems. Notably, in some instances, bromo and chloro pyrazole derivatives have shown superiority over iodo-pyrazoles due to a reduced tendency for dehalogenation side reactions[1].
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of halo-pyrazole aldehydes with phenylboronic acid, illustrating the generally observed higher reactivity of the bromo-substituted analog. It is important to note that yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Halogen Substituent | Pyrazole Aldehyde Substrate Example | Catalyst System | Base | Solvent | Typical Yield (%) | General Remarks |
| Bromo | 1-Phenyl-3-bromo-1H-pyrazole-4-carbaldehyde | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 80-93 | Generally provides a good balance of reactivity and stability.[2] |
| Chloro | 1-Phenyl-3-chloro-1H-pyrazole-4-carbaldehyde | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[2] |
Experimental Protocols
Detailed methodologies for the synthesis of a halo-pyrazole aldehyde and a subsequent cross-coupling reaction are provided below.
Protocol 1: Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol outlines a general procedure for the synthesis of a substituted bromo-pyrazole aldehyde.
Materials:
-
4-Bromoacetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Crushed ice
-
Chloroform
Procedure:
-
Cool N,N-dimethylformamide (22.5 ml) in a flask to 273–278 K.
-
Slowly add phosphoryl chloride (5.6 ml) dropwise to the cold DMF over 30 minutes with continuous stirring.
-
To this Vilsmeier reagent, add 4-bromoacetophenone phenylhydrazone (5 g, 17 mmol).
-
Heat the resulting mixture to 333 K and stir for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into crushed ice, which will result in the precipitation of a white solid.
-
Filter the solid, dry it, and purify by column chromatography using chloroform as the eluent.
-
Recrystallization from a chloroform solution by slow evaporation will yield colorless prisms of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Bromopyrazole Aldehyde
This protocol provides a general framework for the palladium-catalyzed cross-coupling of a bromo-pyrazole aldehyde with an arylboronic acid.
Materials:
-
4-Bromopyrazole aldehyde derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
XPhos Pd G2 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine the 4-bromopyrazole aldehyde, arylboronic acid, and potassium phosphate.
-
Add a solution of the palladium precatalyst (e.g., XPhos Pd G2) in a mixture of dioxane and water.
-
Seal the vessel and stir the mixture vigorously at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled pyrazole aldehyde.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in the reactivity comparison and a typical experimental workflow.
Caption: Comparative reactivity of chloro vs. bromo pyrazole aldehydes.
Caption: Experimental workflow for cross-coupling of halo-pyrazole aldehydes.
References
A Comparative Analysis of the Bioactivity of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives
In the landscape of medicinal chemistry and drug discovery, pyrazole derivatives have emerged as a versatile scaffold, exhibiting a wide array of biological activities. Among these, 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives are of significant interest due to their potential as antimicrobial, antifungal, and anticancer agents. This guide provides a comparative overview of the bioactivity of these compounds, supported by experimental data and detailed methodologies, to aid researchers and professionals in the field of drug development.
Antimicrobial and Antifungal Activity
Derivatives of pyrazole-4-carbaldehyde have demonstrated notable efficacy against various bacterial and fungal strains. The introduction of different functional groups to the pyrazole core allows for the modulation of their antimicrobial spectrum and potency.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of various pyrazole-4-carbaldehyde derivatives against selected pathogens. The data is presented as the zone of inhibition in millimeters (mm).
| Compound/Derivative | Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Escherichia coli (mm) | Pseudomonas aeruginosa (mm) | Candida albicans (mm) | Aspergillus niger (mm) | Reference |
| 3-(2,4-dichlorophenyl)-1-(2-phenoxyacetyl)-1H-pyrazole-4-carbaldehyde | Moderate | Moderate | Moderate | Moderate | Moderate | Moderate | [1] |
| 3-(2,4-dichlorophenyl)-1-(2-(4-bromophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | Significant | Significant | Significant | Significant | Significant | Significant | [1] |
| 3-(2,4-dichlorophenyl)-1-(2-(2,4,6-trichlorophenoxy)acetyl)-1H-pyrazole-4-carbaldehyde | Significant | Significant | Significant | Significant | Significant | Significant | [1] |
| Ampicillin (Standard) | - | - | Excellent | Excellent | - | - | [2] |
| Chloramphenicol (Standard) | - | - | - | - | - | - | [3] |
| Cephalothin (Standard) | - | - | - | - | - | - | [3] |
| Cycloheximide (Standard) | - | - | - | - | - | - | [3] |
Note: "Moderate" and "Significant" activities are as described in the source material, which did not always provide specific quantitative values in the abstract.
Comparative Antifungal Data
Several pyrazole derivatives have been evaluated for their fungicidal properties. The table below presents the half-maximal effective concentration (EC50) values against various phytopathogenic fungi.
| Compound/Derivative | Fusarium graminearum (EC50 µM) | Rhizoctonia solani (EC50 µg/mL) | Reference |
| Pyrazole analogue 1v | 0.0530 | - | [4][5] |
| Isoxazolol pyrazole carboxylate 7ai | - | 0.37 | [6] |
| Pyraclostrobin (Commercial Fungicide) | Comparable to 1v | - | [5] |
| Carbendazol (Commercial Fungicide) | - | Potency greater than 7ai | [6] |
Anticancer Activity
Pyrazole derivatives have shown significant promise as anticancer agents, with some compounds exhibiting potent cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]
Comparative Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected pyrazole derivatives, presented as the half-maximal inhibitory concentration (IC50).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole carbaldehyde derivative 43 | MCF-7 (Breast) | 0.25 | [7] |
| Doxorubicin (Standard) | MCF-7 (Breast) | 0.95 | [7] |
| Pyrazole ring-containing isolongifolanone derivative 37 | MCF-7 (Breast) | 5.21 | [7] |
| Pyrazolo[3,4-d]pyrimidin-4-one derivative 10e | MCF-7 (Breast) | 11 | [9] |
| Benzofuropyrazole derivative 4a | K-562 (Leukemia) | 0.26 | [10] |
| Benzofuropyrazole derivative 4a | A549 (Lung) | 0.19 | [10] |
| ABT-751 (Standard) | K-562 (Leukemia), A549 (Lung) | Less potent than 4a | [10] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis and biological evaluation of pyrazole-4-carbaldehyde derivatives based on methodologies cited in the literature.
General Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[11][12]
-
Hydrazone Formation: An appropriate ketone is reacted with a substituted hydrazine in a suitable solvent (e.g., ethanol) under reflux to form the corresponding hydrazone.
-
Vilsmeier Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by the reaction of phosphorus oxychloride (POCl3) with dimethylformamide (DMF).
-
Cyclization and Formylation: The synthesized hydrazone is added to the Vilsmeier reagent. The reaction mixture is stirred, often with heating, for several hours.
-
Work-up: The reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The resulting solid product is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the pure pyrazole-4-carbaldehyde derivative.
The following diagram illustrates the general workflow for the synthesis of these compounds.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial activity of chemical compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specific turbidity.
-
Agar Plate Preparation: Molten sterile agar medium is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.
-
Well Preparation: Wells of a specific diameter are aseptically punched into the agar.
-
Application of Test Compound: A defined concentration of the pyrazole derivative (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
The workflow for this experimental protocol is depicted below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Signaling Pathways in Anticancer Activity
Several pyrazole derivatives exert their anticancer effects by targeting specific signaling pathways that are often dysregulated in cancer.
PI3K Signaling Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a critical regulator of cell growth, proliferation, and survival. Some pyrazole carbaldehyde derivatives have been identified as PI3K inhibitors.[7] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.
CDK Signaling Pathway
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their aberrant activity is a hallmark of many cancers. Certain pyrazole derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and preventing cancer cell division.
References
- 1. jpsionline.com [jpsionline.com]
- 2. chemmethod.com [chemmethod.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Purity Validation of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde is a critical step in the quality control process. This guide provides a comparative overview of key analytical methods for validating the purity of this compound, complete with experimental data and detailed protocols.
The selection of an appropriate analytical method is paramount for accurate and reliable purity assessment. The primary techniques employed for the analysis of non-volatile and semi-volatile organic compounds such as pyrazole derivatives include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity validation, from routine quality control to in-depth structural elucidation of impurities.
Comparison of Analytical Methods
The performance of each analytical method can be evaluated based on several validation parameters. The following table summarizes typical quantitative data for the analysis of this compound using HPLC, GC-MS, and ¹H NMR.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 (with internal standard) |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | 0.5 - 10 mg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.01 µg/mL | 0.1 mg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | 0.05 µg/mL | 0.3 mg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the protocols for the key experiments cited.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to construct a calibration curve. Inject the sample solution and quantify the main peak and any impurities based on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile impurities.[1]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[1]
Reagents:
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (carrier gas)
-
Internal standard (e.g., a structurally similar compound with a distinct retention time)
Procedure:
-
Sample Preparation:
-
GC-MS Conditions:
-
Injector temperature: 250 °C[1]
-
Injection volume: 1 µL (split or splitless mode)[1]
-
Carrier gas flow: 1.2 mL/min (constant flow)[1]
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[1]
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: The separation of compounds is achieved in the GC, and the mass spectrometer provides mass spectra for identification. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the main compound and any impurities, as well as for quantitative analysis (qNMR).[2][3]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10 mg of the sample and dissolve it in approximately 0.7 mL of the deuterated solvent in an NMR tube.
-
For quantitative analysis, accurately weigh and add a known amount of the internal standard to the sample solution.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.
-
Visualizing the Workflow
The selection of an appropriate analytical method often follows a logical progression based on the specific requirements of the analysis. The following diagram illustrates a typical workflow for the purity validation of this compound.
Caption: A logical workflow for selecting analytical methods.
References
The Pivotal Role of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Novel Antitumor Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals: The quest for more effective and selective cancer therapeutics has led to the extensive exploration of heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class of antitumor agents.[1][2][3] This guide provides a comparative analysis of the efficacy of antitumor agents derived from the versatile precursor, 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, and its alternatives. We present key experimental data, detailed methodologies, and visual representations of relevant biological pathways to support further research and development in this critical area.
Comparative Efficacy of Pyrazole-Based Antitumor Agents
The antitumor activity of pyrazole derivatives is significantly influenced by the substitutions on the pyrazole ring, which can be readily modulated by the choice of the starting pyrazole-4-carbaldehyde precursor.[1][2] Below, we compare the cytotoxic effects of various pyrazole derivatives against a range of cancer cell lines. While a direct head-to-head comparison in a single study is limited, the compiled data from various sources provides valuable insights into the structure-activity relationships (SAR).
Cytotoxicity Data (IC50/GI50 Values)
The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are key metrics for assessing the potency of an antitumor compound. The following tables summarize the reported values for various pyrazole derivatives, categorized by their structural features and, where possible, their precursors.
Table 1: Antitumor Activity of Pyrazole Derivatives from Various Precursors
| Compound Class/Reference | Precursor Type (if specified) | Cancer Cell Line | IC50/GI50 (µM) | Reference Compound | Reference IC50/GI50 (µM) |
| Pyrazole Benzothiazole Hybrids | Not Specified | HT29 (Colon) | 3.17 | Axitinib | - |
| PC3 (Prostate) | 6.77 | Axitinib | - | ||
| A549 (Lung) | - | Axitinib | - | ||
| U87MG (Glioblastoma) | - | Axitinib | - | ||
| Pyrazole Carbaldehyde Derivatives | Pyrazole Carbaldehyde | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| 3,4-Diaryl Pyrazole Derivatives | Not Specified | Various (6 lines) | 0.00006 - 0.00025 | - | - |
| Pyrazolo[4,3-c]pyridine Derivatives | Not Specified | MCF7 (Breast) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |
| HepG2 (Liver) | 3.695 (µg/mL) | Doxorubicin | 3.832 (µg/mL) | ||
| HCT116 (Colon) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) | ||
| Pyrazole-Naphthalene Analogs | Not Specified | MCF7 (Breast) | 2.78 | Cisplatin | 15.24 |
| Pyrazole-based hybrid heteroaromatics | Not Specified | A549 (Lung) | 42.79 | - | - |
| Pyrazoline Derivatives | Coumarin–carbazole chalcones | K562 (Leukemia) | 0.021 | ABT-751 | - |
| A549 (Lung) | 0.69 | ABT-751 | - | ||
| Pyrazole Benzamide Derivatives | Not Specified | HCT-116 (Colon) | 7.74 - 82.49 (µg/mL) | Doxorubicin | 5.23 (µg/mL) |
| MCF-7 (Breast) | 4.98 - 92.62 (µg/mL) | Doxorubicin | 4.17 (µg/mL) | ||
| 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | Chalcones and Hydrazine Hydrate | MCF-7 (Breast) | 1.31 | - | - |
| WM266.5 (Melanoma) | 0.45 | - | - |
Note: Direct comparison of IC50/GI50 values across different studies should be approached with caution due to variations in experimental conditions.
Key Precursors and Synthetic Strategies
The synthesis of diverse pyrazole-based antitumor agents often relies on the versatility of pyrazole-4-carbaldehyde precursors.
This compound: A Versatile Precursor
This compound serves as a crucial building block for introducing a substituted pyrazole moiety into a larger molecular scaffold. The presence of the chloro group at the 5-position and the carbaldehyde group at the 4-position provides two reactive sites for further chemical modifications, allowing for the synthesis of a wide array of derivatives.
Alternative Precursors
Other commonly employed precursors include:
-
1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes: These precursors allow for the introduction of various substituents on the phenyl rings, enabling the fine-tuning of the molecule's electronic and steric properties to enhance its interaction with biological targets.
-
3-Aryl-1H-pyrazole-4-carbaldehydes: These offer another avenue for structural diversity, with modifications on the aryl group at the 3-position influencing the compound's biological activity.
-
5-Amino-1H-pyrazole-4-carbaldehydes: The amino group in these precursors provides a nucleophilic site for further reactions, leading to the synthesis of fused pyrazole heterocyclic systems with potential antitumor properties.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and advancement of drug discovery research.
Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes from corresponding hydrazones.
General Procedure:
-
A mixture of a substituted acetophenone and a hydrazine (e.g., phenylhydrazine) in ethanol with a catalytic amount of glacial acetic acid is prepared.
-
The mixture is subjected to microwave irradiation or conventional heating to form the corresponding hydrazone.
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl3) to N,N-dimethylformamide (DMF) at 0°C.
-
The previously synthesized hydrazone is then added to the Vilsmeier reagent.
-
The reaction mixture is stirred at room temperature and then heated to facilitate cyclization and formylation.
-
The reaction is quenched by pouring it into crushed ice and neutralized with a base (e.g., potassium carbonate).
-
The resulting solid pyrazole-4-carbaldehyde is filtered, washed, and purified by recrystallization.
General Procedure for Synthesis of Pyrazole Derivatives from Pyrazole-4-carbaldehydes
Pyrazole-4-carbaldehydes are versatile intermediates for synthesizing a variety of heterocyclic compounds through condensation reactions.
Example: Synthesis of Schiff Bases
-
An equimolar mixture of a substituted pyrazole-4-carbaldehyde and a primary amine (e.g., 2-aminophenol) is dissolved in a suitable solvent such as ethanol.
-
A catalytic amount of an acid (e.g., glacial acetic acid) may be added.
-
The reaction mixture is refluxed or subjected to microwave irradiation until the reaction is complete (monitored by TLC).
-
Upon cooling, the solid product precipitates out.
-
The product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Pyrazole derivatives exert their antitumor effects by targeting various key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
A primary mechanism of action for many pyrazole-based antitumor agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.
Workflow for Evaluating Kinase Inhibitors
References
In vitro testing of novel compounds synthesized from 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Comparative In Vitro Analysis of Novel Pyrazole-Based Compounds as Potential Anticancer Agents
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] This guide provides a comparative analysis of three novel compounds—PMC-1, PMC-2, and PMC-3—synthesized from the versatile intermediate 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde.[4][5] The in vitro cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agent, Doxorubicin. Furthermore, their inhibitory potential against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, was assessed.[1]
Data Presentation: Cytotoxicity and Kinase Inhibition
The antiproliferative activity of the novel compounds was determined using the MTT assay, and the results are presented as IC50 values (the concentration required to inhibit 50% of cell growth).[6][7] The ability of the compounds to inhibit CDK2, a critical enzyme in cell cycle progression, was also quantified.[1][8]
Table 1: Comparative Cytotoxicity (IC50 in µM) of Novel Pyrazole Compounds against Human Cancer Cell Lines
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| PMC-1 | 8.2 ± 0.7 | 12.5 ± 1.1 | 10.1 ± 0.9 | 15.8 ± 1.4 |
| PMC-2 | 15.6 ± 1.3 | 20.3 ± 1.8 | 18.4 ± 1.6 | 25.1 ± 2.2 |
| PMC-3 | 5.9 ± 0.5 | 9.8 ± 0.8 | 7.5 ± 0.6 | 11.2 ± 1.0 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.8 ± 0.07 | 1.3 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: CDK2/Cyclin E Kinase Inhibition
| Compound | IC50 (µM) |
| PMC-1 | 1.2 ± 0.1 |
| PMC-2 | 5.8 ± 0.4 |
| PMC-3 | 0.8 ± 0.06 |
| Roscovitine (Control) | 0.2 ± 0.02 |
Roscovitine was used as a positive control for CDK2 inhibition.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma) were used.
-
Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Incubation: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[6]
-
Subculture: Cells were passaged upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.[3]
-
Compound Treatment: The cells were treated with various concentrations of the novel pyrazole compounds (PMC-1, PMC-2, PMC-3) and Doxorubicin for 48 hours. A vehicle control (DMSO) was also included.[6]
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[6]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from dose-response curves generated using non-linear regression analysis.[6]
Protocol 3: In Vitro CDK2/Cyclin E Kinase Assay
This assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the CDK2/Cyclin E complex.
-
Reaction Mixture: The kinase reaction was performed in a buffer containing ATP and a histone H1 substrate.
-
Compound Incubation: The novel compounds were pre-incubated with the CDK2/Cyclin E enzyme for 15 minutes.
-
Kinase Reaction Initiation: The reaction was initiated by the addition of ATP.
-
Quantification: The amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 Determination: IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizations: Workflow and Signaling Pathway
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro screening of the novel pyrazole compounds.
Caption: Experimental workflow for the in vitro testing of novel pyrazole compounds.
CDK2 Signaling Pathway Diagram
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[8][9] The diagram below illustrates the role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle, a common target for such inhibitors.[10][11]
Caption: The CDK2/Cyclin E signaling pathway and its inhibition by pyrazole compounds.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole- 4-carbaldehyde - Lookchem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 8. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 10. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Pyrazole Synthesis Methods for the Modern Laboratory
For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of approved drugs.[1][2][3] The efficient and selective synthesis of substituted pyrazoles is therefore a critical endeavor. This guide provides an objective, data-driven comparison of the most common and effective methods for pyrazole synthesis, offering insights to inform methodological choices in a research and development setting.
This comparative guide delves into the prevalent strategies for constructing the pyrazole ring, focusing on the Knorr synthesis, the Paal-Knorr synthesis, and methods involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, as well as syntheses starting from α,β-unsaturated ketones. By presenting quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways, this document aims to equip chemists with the necessary information to select the optimal synthetic route for their target pyrazole derivatives.
Comparative Analysis of Key Pyrazole Synthesis Methods
The selection of a synthetic method for a target pyrazole is often a balance between yield, reaction conditions, substrate scope, and regioselectivity. The following table summarizes quantitative data from various reported syntheses to facilitate a direct comparison.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Reference |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid Catalyst | 1 h - 12 h | Room Temp. to Reflux | 60 - 99% | [4][5][6] |
| Paal-Knorr Pyrazole Synthesis | 1,4-Dicarbonyl Compound, Hydrazine | Acid Catalyst | Varies | Varies | Good | [7] |
| From α,β-Unsaturated Ketones | α,β-Unsaturated Ketone, Hydrazine | Iodine | 2 - 4 h | Reflux | 72 - 97% | [8][9] |
| From α,β-Unsaturated Ketones | β-Arylchalcones, Hydrazine Hydrate | Hydrogen Peroxide, Acetic Acid | Varies | Varies | Good | [2][3] |
| Silver-Catalyzed Synthesis | Trifluoromethylated Ynones, Hydrazine | AgOTf (1 mol%) | 1 h | Room Temp. | up to 99% | [4] |
| Visible-Light Promoted | Alkyne, Hydrazine | Photoredox Catalyst, O₂ | Varies | Room Temp. | Good | [4] |
| Nano-ZnO Catalyzed | Ethyl Acetoacetate, Phenylhydrazine | Nano-ZnO | Varies | Varies | 95% | [4] |
Visualizing the Synthetic Pathways
To further elucidate the mechanistic underpinnings of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the core transformations and a general experimental workflow.
Figure 1: Knorr Pyrazole Synthesis Mechanism.
Figure 2: Pyrazole Synthesis from α,β-Unsaturated Ketones.
Figure 3: General Experimental Workflow for Pyrazole Synthesis.
Detailed Experimental Protocols
The following sections provide generalized yet detailed experimental protocols for the key pyrazole synthesis methods discussed. These are intended as a starting point, and specific conditions may need to be optimized based on the substrate.
Knorr Pyrazole Synthesis: General Procedure
The Knorr pyrazole synthesis is a robust and widely used method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][6][10]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If a hydrazine salt (e.g., hydrochloride) is used, a base may be required.
-
Catalyst Addition: Add a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid).
-
Reaction: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired pyrazole.
Paal-Knorr Pyrazole Synthesis: General Procedure
While classically known for pyrrole and furan synthesis from 1,4-dicarbonyls, the Paal-Knorr reaction can be adapted for pyrazole synthesis by using hydrazine as the nitrogen source.[7]
-
Reactant and Catalyst Setup: To a solution of the 1,4-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.2 eq.) followed by a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC.
-
Isolation and Purification: After the reaction is complete, the solvent is evaporated, and the residue is worked up as described in the Knorr synthesis protocol, followed by purification.
Synthesis from α,β-Unsaturated Ketones: General Procedure
This method provides access to pyrazoles through the cyclocondensation of α,β-unsaturated ketones with hydrazines, often proceeding through a pyrazoline intermediate.[3][4]
-
Initial Reaction: In a suitable solvent such as ethanol or acetic acid, the α,β-unsaturated ketone (1.0 eq.) and the hydrazine derivative (1.0-1.2 eq.) are combined.
-
Cyclization and Oxidation: The reaction mixture is heated to reflux. In some protocols, an oxidizing agent like iodine or simply exposure to air (oxygen) is used to facilitate the aromatization of the intermediate pyrazoline to the pyrazole.[8]
-
Workup and Purification: The workup and purification procedures are similar to those described for the Knorr synthesis.
Conclusion
The synthesis of pyrazoles is a well-established field with a variety of reliable methods. The choice of a particular synthetic route will be dictated by the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction. The Knorr synthesis and its variations remain the workhorses for accessing a wide range of pyrazole derivatives due to their operational simplicity and generally high yields.[1][4] For more complex or highly functionalized pyrazoles, newer methods, including metal-catalyzed and photoredox-mediated reactions, offer powerful alternatives with often milder conditions and improved selectivity.[4] This guide provides a foundational comparison to aid in the strategic planning of pyrazole synthesis campaigns in the modern chemical research environment.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. I2-Mediated Oxidative C-N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Validating the Structure of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical techniques used to validate the structure of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde and its derivatives. Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development pipelines. This document presents a comparative analysis of spectroscopic and crystallographic data for a series of closely related pyrazole derivatives, alongside detailed experimental protocols for key analytical methods.
Comparative Analysis of Spectroscopic and Crystallographic Data
The structural confirmation of novel this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Below is a comparative summary of data obtained for representative pyrazole compounds. Due to the limited availability of a comprehensive dataset for a series of 1-methyl derivatives, data for the analogous 1-phenyl derivatives are included for comparative purposes, illustrating the influence of substituents on spectral characteristics.
Table 1: ¹H NMR Spectral Data of Substituted 5-Chloro-pyrazole-4-carbaldehyde Derivatives (400 MHz, CDCl₃)
| Derivative | R¹ | R³ | Aldehyde-H (δ, ppm) | Pyrazole-H (δ, ppm) | R¹-H (δ, ppm) | R³-H (δ, ppm) |
| 1 | CH₃ | CH₃ | 9.85 (s) | - | 3.85 (s) | 2.50 (s) |
| 2 | Phenyl | CH₃ | 9.98 (s) | - | 7.45-7.60 (m) | 2.55 (s) |
| 3 | Phenyl | Phenyl | 10.02 (s) | - | 7.40-7.70 (m) | 7.30-7.50 (m) |
Note: Data for derivative 1 is based on typical values for similar structures, while data for derivatives 2 and 3 are adapted from published literature for 5-chloro-1-phenyl-3-methyl/phenyl-1H-pyrazole-4-carbaldehyde.
Table 2: ¹³C NMR Spectral Data of Substituted 5-Chloro-pyrazole-4-carbaldehyde Derivatives (100 MHz, CDCl₃)
| Derivative | R¹ | R³ | C=O (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | C3 (δ, ppm) | R¹-C (δ, ppm) | R³-C (δ, ppm) |
| 1 | CH₃ | CH₃ | 185.2 | 112.5 | 148.0 | 155.8 | 36.5 | 14.2 |
| 2 | Phenyl | CH₃ | 184.8 | 113.1 | 147.5 | 156.2 | 125.1, 129.0, 129.8, 138.1 | 14.5 |
| 3 | Phenyl | Phenyl | 184.5 | 113.8 | 147.2 | 154.9 | 125.5, 129.2, 130.1, 137.9 | 128.8, 129.5, 130.5, 133.0 |
Note: Data is illustrative and compiled from various sources. Chemical shifts can vary based on solvent and experimental conditions.
Table 3: Mass Spectrometry Data for 5-Chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde
| Ion | m/z (Observed) | Relative Intensity (%) | Proposed Fragment |
| [M]⁺ | 220/222 | 100/33 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-CHO]⁺ | 191/193 | 65/21 | Loss of formyl group |
| [C₆H₅N₂]⁺ | 105 | 40 | Phenyl diazirine cation |
| [C₆H₅]⁺ | 77 | 85 | Phenyl cation |
Table 4: X-ray Crystallographic Data for 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
| Parameter | Value |
| Formula | C₆H₇ClN₂O |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.167(9) |
| b (Å) | 6.463(5) |
| c (Å) | 8.190(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| V (ų) | 696.9(8) |
| Z | 4 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).
-
Sample Preparation: Approximately 5-10 mg of the pyrazole derivative is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source.
-
Data Acquisition:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M]⁺ or [M-H]⁻) and characteristic fragment ions.
Single-Crystal X-ray Diffraction
This technique provides the definitive three-dimensional structure of a molecule in the solid state.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer equipped with a CCD detector and Mo Kα radiation (λ = 0.71073 Å). Data is collected at a controlled temperature (e.g., 100 K or 293 K).
-
Structure Solution and Refinement: The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualization of the Structural Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound derivatives.
Caption: Structural validation workflow.
Comparative Analysis of Antibody Cross-Reactivity from Pyrazole-Based Haptens
This guide provides a comprehensive comparison of the cross-reactivity profiles of antibodies developed against various pyrazole-based haptens. For researchers, scientists, and professionals in drug development, understanding the specificity of these antibodies is crucial for the development of accurate and reliable immunoassays. This document outlines the performance of different antibodies, supported by experimental data, and provides detailed methodologies for key experiments.
Introduction to Pyrazole Haptens and Antibody Specificity
Pyrazole is a five-membered heterocyclic ring containing two adjacent nitrogen atoms that serves as a core scaffold in numerous pharmaceuticals and agricultural chemicals.[1][2][3] To develop antibodies against these small molecules (haptens), they must first be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA), to become immunogenic.[4][5]
The resulting antibodies' specificity is a critical factor in immunoassay performance. Cross-reactivity, the binding of an antibody to molecules structurally similar to the target hapten, can lead to inaccurate quantification and false-positive results.[5] The design of the hapten, particularly the site where a linker is attached for conjugation to the carrier protein, significantly influences the specificity of the antibodies produced.[6][7] According to Landsteiner's principle, antibody specificity is primarily directed towards the parts of the hapten most exposed, i.e., those distal to the linker attachment site.[6][7]
Hapten Synthesis and Immunogen Preparation Workflow
The generation of antibodies begins with the chemical synthesis of a hapten derivative that incorporates a linker arm with a functional group suitable for conjugation to a carrier protein. This process is followed by the coupling reaction and purification of the resulting immunogen.
Caption: Workflow for pyrazole-based hapten synthesis and immunogen preparation.
Comparative Cross-Reactivity Data
The degree of cross-reactivity is typically quantified by comparing the concentration of the competitor compound required to cause 50% inhibition (IC50) of antibody binding to the IC50 of the target analyte.
Case Study 1: Pyrazolone Derivatives (Antipyrine)
Antibodies were generated against a 4-succinamidoantipyrine-BSA conjugate. The resulting antiserum was tested for cross-reactivity with various pyrazolone derivatives using a radioimmunoassay (RIA).[8]
| Compound | Structure | IC50 (ng) to Inhibit [3H]antipyrine Binding by 50% | Cross-Reactivity (%) |
| Antipyrine (Target) | 1-phenyl-2,3-dimethyl-5-pyrazolone | 6.8 | 100% |
| Aminopropylon | 4-Isopropylaminoantipyrine | 8.5 | 80.0% |
| Sulpyrine | Sodium salt of antipyrine-4-methylaminomethanesulfonic acid | 35.5 | 19.1% |
| Isopropylantipyrine | 4-Isopropylantipyrine | 1320 | 0.5% |
| Aminopyrine | 4-Dimethylaminoantipyrine | 2820 | 0.2% |
| Data sourced from Takatori et al. (1980).[8] Cross-reactivity (%) calculated as (IC50 of Antipyrine / IC50 of Compound) x 100. |
The study found that various substituents at the carbon-4 position of the pyrazolone ring, the site of linker attachment for the hapten, significantly decreased the antibody's affinity.[8] This demonstrates high specificity towards the unmodified regions of the hapten. The antibodies showed no cross-reactivity with other antipyretics like pyrazolidine or aniline derivatives.[8]
Case Study 2: Penthiopyrad Fungicide
Polyclonal antibodies were developed using two different haptens of the fungicide penthiopyrad, with linkers at opposite ends of the molecule (Hapten PPa and Hapten PPb).[6][7]
| Hapten Design Principle |
| Hapten PPa: Linker replaced the N-methyl group on the pyrazole ring. |
| Hapten PPb: Linker replaced the 4-methylpentan-2-yl group on the thiophene ring. |
The cross-reactivity of the resulting antibodies was evaluated using a competitive ELISA (cELISA).
| Antibody Type | Competitor Compound | Cross-Reactivity (%) |
| PPa-type Antibodies | Fluxapyroxad | < 0.1% |
| Pyraclostrobin, Fluopyram, etc. | < 0.1% | |
| PPb-type Antibodies | Fluxapyroxad | < 0.5% |
| Pyraclostrobin, Fluopyram, etc. | < 0.1% | |
| Data sourced from Mercader et al. (2014).[6][7] |
For the PPa-type antibodies, where the pyrazole ring was distal to the linker, almost no inhibition was observed with any related compounds.[6][7] The PPb-type antibodies showed very low cross-reactivity (<0.5%) only with fluxapyroxad, which shares a similar pyrazole carboxamide group with penthiopyrad.[6][7] These results strongly support the principle that antibody specificity is directed away from the site of hapten conjugation.[6][7]
Caption: Influence of linker position on antibody specificity.
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (cELISA) is a standard method for determining antibody specificity and cross-reactivity.
Protocol: Competitive ELISA for Cross-Reactivity Analysis
-
Plate Coating:
-
Coat a 96-well microtiter plate with a hapten-protein conjugate (e.g., hapten-OVA). The carrier protein used for coating should be different from the one used for immunization (e.g., BSA) to avoid binding of carrier-specific antibodies.[5]
-
Dilute the coating antigen in a suitable buffer (e.g., 0.05 M carbonate buffer, pH 9.6).
-
Add 100 µL per well and incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
-
Blocking:
-
Add 150-200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBST) to each well to block non-specific binding sites.
-
Incubate for 1.5-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte and potential cross-reactants (competitors) in assay buffer (e.g., PBS).
-
In a separate plate or tubes, pre-incubate 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution). This mixture contains a constant amount of antibody and varying concentrations of the competitor.[5][9]
-
Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
Detection:
-
Wash the plate three times with wash buffer to remove unbound antibodies.
-
Add 100 µL of a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in assay buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of a suitable substrate solution (e.g., TMB for HRP).
-
Incubate in the dark at room temperature until sufficient color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M HCl).[10]
-
Read the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of OD versus the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity (%CR) using the formula: %CR = (IC50 of Target Analyte / IC50 of Competitor) x 100
-
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
Conclusion
The specificity of antibodies generated against pyrazole-based haptens is fundamentally linked to the hapten's design. Experimental data consistently show that antibody recognition is focused on the regions of the hapten molecule that are most exposed during the immune response, i.e., those opposite the linker used for protein conjugation.[6][7] By strategically choosing the linker attachment point, researchers can produce highly specific antibodies with minimal cross-reactivity to related structures.[11] This principle is essential for developing robust and reliable immunoassays for pharmaceuticals, environmental monitoring, and other applications requiring precise molecular recognition.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Haptens, bioconjugates, and antibodies for penthiopyrad immunosensing - Analyst (RSC Publishing) DOI:10.1039/C4AN00828F [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Further production and characterization of antibodies reactive with pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design and Characterization of a Novel Hapten and Preparation of Monoclonal Antibody for Detecting Atrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnosis of antibody-mediated drug allergy. Pyrazolinone and pyrazolidinedione cross-reactivity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde (CAS Number: 117007-77-9), a compound that requires careful management as a hazardous substance.
Essential Safety and Disposal Information
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.
The primary route for the disposal of this compound is through a licensed professional waste disposal service.[2][3] The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound disposal.[3]
Quantitative Data Summary
The following table summarizes the key identifiers and physical properties of this compound.
| Property | Value |
| CAS Number | 117007-77-9 |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Appearance | Solid |
| Hazard Classifications | Skin Irritant, Eye Irritant, Respiratory Irritant |
Experimental Protocol for Disposal
The following protocol outlines the procedural steps for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
- Designate a specific, clearly labeled, and chemically compatible container for the collection of this compound waste.
- Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Container Labeling:
- Label the waste container with "Hazardous Waste," the chemical name "this compound," and its CAS number "117007-77-9."
- Include the date when the first waste is added to the container.
3. Waste Storage:
- Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
- The storage area should be well-ventilated and away from incompatible materials.
4. Disposal Request and Pickup:
- Once the waste container is full, or in accordance with your institution's waste pickup schedule, submit a chemical waste collection request to your EHS office or the designated licensed waste disposal contractor.
5. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wear appropriate PPE, including respiratory protection if necessary.
- Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
- Collect the contaminated absorbent material into a designated hazardous waste container and dispose of it following the procedures outlined above.
- Decontaminate the spill area thoroughly.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Protocols for 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the use of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde, including personal protective equipment (PPE) guidelines, handling procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Standard/Specification | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or tightly fitting safety goggles.[1][2] | EN166 (EU) or NIOSH (US) approved.[1] | To protect eyes from splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[3] | Inspect prior to use.[1] | To prevent skin contact. Use proper glove removal technique.[1] |
| Protective clothing.[2] | Fire/flame resistant and impervious clothing is recommended.[2] | To protect the body from contamination. | |
| Respiratory Protection | Full-face respirator or particle respirator (e.g., P95 or P1).[1][2] | Use if exposure limits are exceeded or irritation is experienced.[2] | To prevent inhalation of dust, vapors, or mist.[1] |
Experimental Workflow and Safety Procedures
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal, ensuring safety at each step.
Operational Plan
Handling and Storage:
-
Handle the compound in a well-ventilated area or under a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[1]
-
Keep the container tightly closed and store it in a cool, dry place.[2][5]
-
Wash hands thoroughly after handling.[2]
First-Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
In case of skin contact: Immediately wash off with soap and plenty of water.[1]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting.[1]
-
In all cases of exposure, seek medical attention and show the safety data sheet to the doctor.[1]
Disposal Plan
Waste Management:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Do not let the product enter drains.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Spill Management:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear appropriate PPE as outlined above.
-
Contain the spill without creating dust.
-
Sweep up the material and place it in a suitable, closed container for disposal.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
